Vafidemstat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRLCXCBCZIOI-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357362-02-7 | |
| Record name | Vafidemstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357362027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vafidemstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VAFIDEMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ82JLT4UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vafidemstat's Mechanism of Action in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vafidemstat (ORY-2001) is an orally bioavailable, brain-penetrant small molecule emerging as a promising therapeutic agent for a range of central nervous system (CNS) disorders, including Alzheimer's disease, borderline personality disorder, schizophrenia, and multiple sclerosis.[1][2] Its primary mechanism of action is the covalent inhibition of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[2] By modulating the activity of this critical histone demethylase, this compound influences gene expression profiles related to neuroinflammation, neuronal plasticity, and cognitive function. This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: LSD1 Inhibition
This compound's principal therapeutic activity stems from its function as a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5]
-
Demethylation of H3K4me2: H3K4 methylation is a hallmark of active gene promoters. By removing these methyl marks, LSD1 generally acts as a transcriptional repressor, leading to a more condensed chromatin state and reduced gene expression.[6]
-
Demethylation of H3K9me2: H3K9 methylation is typically associated with gene silencing. When part of certain protein complexes, LSD1 can demethylate H3K9, thereby acting as a transcriptional activator.[7]
In the CNS, LSD1 is integral to regulating neuronal differentiation, plasticity, neurogenesis, and memory.[2][6] Neurons express specific splice forms of LSD1 that are required for these functions.[8] this compound covalently binds to the FAD co-factor within the enzyme's active site, leading to irreversible inhibition.[3] This inhibition prevents the demethylation of histone substrates, primarily H3K4, thereby altering the transcriptional landscape in neuronal and glial cells.[6][9] This epigenetic modulation is central to the therapeutic effects observed in preclinical and clinical settings.[10]
Although initially identified as a dual inhibitor of LSD1 and Monoamine Oxidase B (MAO-B), studies have shown that at therapeutic doses, this compound's primary target in vivo is LSD1.[3][11] While it does inhibit MAO-B in vitro, this effect has not been significantly detected in clinical trials at the doses tested, suggesting that the cognitive and behavioral benefits are predominantly driven by LSD1 inhibition.[8][12]
Downstream Effects in the CNS
By inhibiting LSD1, this compound triggers a cascade of downstream effects that contribute to its therapeutic potential in CNS disorders. These effects are primarily mediated through the modulation of gene expression.
Regulation of Gene Expression
Preclinical studies, particularly in the senescence-accelerated mouse prone 8 (SAMP8) model, have demonstrated that this compound can rebalance disease-associated gene expression profiles.[13]
-
Immediate Early Genes (IEGs): this compound increases the responsiveness of IEGs such as c-Fos, Egr1/2, and Npas4.[3][13] These genes are critical for neuronal plasticity, memory formation, and adaptive behaviors, and their dysregulation is a feature of many CNS disorders.[14]
-
Cognition-Related Genes: The treatment upregulates genes essential for cognitive function and memory, including Baiap3, Prph, and Fabp7.[13]
-
Neuroinflammatory Genes: this compound significantly downregulates a neuroinflammatory gene signature.[3] A key target is S100A9, an amplifier of inflammation that is highly expressed in the hippocampus of Alzheimer's patients and SAMP8 mice.[13][14] Other downregulated inflammatory genes include those related to T-cell receptors and microglia activation.[13]
Neuroprotection and Anti-Neuroinflammation
This compound demonstrates potent anti-inflammatory and neuroprotective effects across various preclinical models.[2] In models of multiple sclerosis, oral administration of this compound reduced the infiltration of immune cells into the spinal cord, prevented demyelination, and ameliorated clinical signs.[11] It also reduced neuronal damage caused by glutamate excitotoxicity.[14][15] In clinical trials involving Alzheimer's disease patients, treatment with this compound led to a significant reduction in the cerebrospinal fluid (CSF) inflammatory biomarker YKL40.[2]
Improvement in Cognition and Behavior
The molecular changes induced by this compound translate into significant functional improvements.
-
Cognitive Enhancement: In SAMP8 mice, this compound dose-dependently restores memory deficits as measured by the novel object recognition test.[8][14]
-
Reduction of Aggression and Improved Sociability: The same mouse model exhibits exacerbated aggressiveness, which is significantly reduced to normal levels with this compound treatment, as assessed by the resident-intruder test.[8][14] The drug also reduces social avoidance and enhances sociability in rodent models.[2] These preclinical findings are consistent with clinical data showing that this compound reduces agitation and aggression in patients with Alzheimer's disease, borderline personality disorder, ADHD, and ASD.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Pharmacological Activity
| Target | IC50 (nM) | Assay Type | Notes |
|---|---|---|---|
| LSD1/KDM1A | 105 | Enzymatic Assay | Potent inhibitor.[17] |
| MAO-B | 58 | Enzymatic Assay | Potent inhibitor in vitro.[17] |
| MAO-A | >10,000 | Enzymatic Assay | Highly selective over MAO-A.[7] |
| Other Epigenetic Targets | >10,000 | Panel Screen | No significant inhibition (>15%) of 19 other epigenetic targets at 10 µM.[12] |
| Other CNS Targets | >10,000 | Panel Screen | Of 86 other targets, only the I2 imidazoline receptor showed >50% inhibition at 10 µM.[12] |
Table 2: Preclinical Efficacy in SAMP8 Mice
| Study Parameter | Finding | Dose Range | Duration | Reference |
|---|---|---|---|---|
| Memory Deficit | Dose-dependent rescue of novel object recognition memory. | 0.11 to 3.2 mg/kg/day | 2 to 4 months | [8] |
| Aggressiveness | Significant reduction in aggressive behavior (resident-intruder test). | 0.32 or 0.96 mg/kg/day | 5 weeks | [8] |
| Gene Expression | Downregulation of neuroinflammatory genes (S100A9, T-cell receptor genes). | 0.96 mg/kg/day | N/A | [13] |
| Gene Expression | Upregulation of cognitive function genes (Baiap3, Fabp7). | 0.96 mg/kg/day | N/A |[13] |
Table 3: Human Clinical Trial Data & Pharmacodynamics
| Trial/Study | Population | Finding | Dose | Reference |
|---|---|---|---|---|
| Phase I | Healthy Volunteers | Max LSD1 target engagement in PBMCs: ~80-90%. | Single 4 mg dose / Multiple ascending doses | [8] |
| ETHERAL (Phase IIa) | Mild-to-Moderate Alzheimer's | Significant reduction in CSF inflammatory biomarker YKL40. | 0.6 mg or 1.2 mg/day | [2] |
| REIMAGINE (Phase IIa) | BPD, ADHD, ASD | Significant reduction in agitation/aggression scores (CGI, NPI). | 1.2 mg/day | [16] |
| REIMAGINE-AD (Phase IIa) | Moderate-to-Severe Alzheimer's | Significant improvement on agitation and aggression scales. | 1.2 mg/day |[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro LSD1 Inhibition Assay (Representative Protocol)
Disclaimer: The following is a representative protocol for a biochemical assay to determine enzyme inhibition. Specific parameters used in proprietary studies may vary.
-
Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme is purified. A biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) containing dimethylated K4 (H3K4me2) is used as the substrate.
-
Reaction Buffer: The assay is performed in a buffer solution, typically containing Tris-HCl (pH 7.5), salts (e.g., KCl, MgCl2), and a stabilizing agent like BSA.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control is included.
-
Assay Procedure:
-
The LSD1 enzyme is pre-incubated with the diluted this compound or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by adding the H3K4me2 peptide substrate and the FAD cofactor.
-
The reaction mixture is incubated for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, often by the addition of a developing solution.
-
-
Detection: The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct. Detection is commonly achieved using a horseradish peroxidase (HRP)-coupled system (e.g., Amplex Red), where the H2O2 reacts to produce a fluorescent or chemiluminescent signal. The signal is read using a plate reader.
-
Data Analysis: The signal intensity is proportional to enzyme activity. The percent inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Preclinical Behavioral Testing: Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents based on their innate preference to explore novel objects.[16]
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.
-
Objects: Two sets of objects are used: two identical "familiar" objects and one "novel" object. Objects should be of similar size, unable to be easily displaced by the mouse, and lack natural significance (no innate preference or aversion).
-
Procedure (3-Day Protocol):
-
Day 1 (Habituation): Each mouse is placed individually into the empty arena and allowed to explore freely for 5-10 minutes to acclimate to the environment.[16][18]
-
Day 2 (Training/Familiarization): The mouse is placed back into the arena, which now contains two identical familiar objects placed in opposite corners. The mouse is allowed to explore for a set period (e.g., 10 minutes).[19] The time spent exploring each object (defined as nose sniffing or touching the object within a 2 cm radius) is recorded.
-
Day 3 (Testing): After a retention interval (e.g., 24 hours), the mouse is returned to the arena. One of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for 5-10 minutes, and the time spent exploring the familiar vs. the novel object is recorded.[16]
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates the mouse remembers the familiar object and preferentially explores the novel one, signifying intact recognition memory.
Preclinical Behavioral Testing: Resident-Intruder Test
This test evaluates aggressive and social behaviors by introducing an unfamiliar "intruder" mouse into the home cage of a "resident" mouse.[13]
-
Animal Preparation:
-
Procedure:
-
The intruder mouse is introduced into the home cage of the resident mouse.
-
The interaction is videotaped for a fixed duration (e.g., 10 minutes).[21]
-
An observer, blinded to the treatment groups, scores the behaviors.
-
-
Behavioral Scoring: Key parameters measured include:
-
Data Analysis: The frequency and duration of aggressive behaviors are compared between treatment groups (e.g., vehicle vs. This compound). A significant reduction in aggressive acts without signs of sedation indicates a specific anti-aggressive effect.
Gene Expression Analysis: Microarray (Representative Protocol)
Disclaimer: The following is a representative protocol. Specific reagents and platforms (e.g., Agilent) used in the cited studies may differ.
-
Tissue Collection: Following the completion of behavioral testing, animals are euthanized. Brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the brain tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
-
cDNA Synthesis and Labeling: Total RNA (e.g., 0.5 µg) is reverse transcribed into cDNA.[11] During this process, the amplified RNA (aRNA) is labeled with fluorescent dyes (e.g., Cy3 or Cy5).[11]
-
Hybridization: The labeled aRNA is hybridized to a microarray slide containing thousands of oligonucleotide probes, each specific to a single gene. The slide is placed in a hybridization chamber and incubated overnight at a specific temperature (e.g., 65°C) to allow the labeled targets to bind to their complementary probes.
-
Washing and Scanning: After hybridization, the slide is washed to remove non-specifically bound targets. The slide is then scanned using a microarray scanner, which detects the fluorescence intensity for each probe/spot.
-
Data Analysis:
-
The scanner software quantifies the intensity of each spot.
-
The raw data is normalized to correct for technical variations between arrays.
-
Statistical analysis (e.g., t-test, ANOVA) is performed to identify genes that are differentially expressed between experimental groups (e.g., this compound-treated vs. vehicle-treated mice).
-
Bioinformatics tools are used for pathway analysis and gene ontology enrichment to understand the biological significance of the observed gene expression changes.
-
Conclusion
This compound represents a targeted epigenetic approach to treating complex CNS disorders. Its core mechanism, the irreversible inhibition of LSD1, leads to a cascade of beneficial downstream effects, including the normalization of gene expression, reduction of neuroinflammation, and promotion of neuronal health. This multi-faceted mechanism addresses several pathological processes simultaneously, such as cognitive decline, aggression, and social deficits. The robust preclinical data, supported by encouraging biomarker and efficacy signals from clinical trials, position this compound as a compelling candidate for continued development. The detailed understanding of its mechanism of action provides a strong scientific rationale for its application across a spectrum of neurological and psychiatric diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oryzon.com [oryzon.com]
- 3. This compound: a lysine-specific demethylase 1A inhibitor that shows promise for treating neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.5. Resident-intruder test [bio-protocol.org]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mmpc.org [mmpc.org]
- 20. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
Vafidemstat (ORY-2001): An In-Depth Technical Guide to its Epigenetic Modulation Core
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vafidemstat (ORY-2001) is an orally bioavailable, brain-penetrant small molecule that acts as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[1][2][3] Its primary therapeutic effect in the central nervous system (CNS) is attributed to the inhibition of LSD1, an epigenetic enzyme crucial for regulating gene expression in neuronal development, plasticity, and inflammation.[4][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its core biological pathways and experimental workflows.
Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition
This compound covalently inhibits LSD1, a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[6] By inhibiting LSD1, this compound leads to an increase in H3K4 and H3K9 methylation, which in turn modulates the expression of a variety of genes.[4] In the CNS, this epigenetic modulation has been shown to have several key effects:
-
Neuroprotection and Cognitive Enhancement: this compound has been observed to restore memory and correct cognitive deficits in preclinical models.[7][8] This is achieved by inducing the expression of genes required for cognitive function and increasing the responsiveness of immediate early genes (IEGs) like Fos and Npas4, which are critical for neuronal plasticity and memory formation.[6][7]
-
Anti-Inflammatory Effects: The compound reduces neuroinflammatory signatures in the brain.[4][5] For instance, it has been shown to down-regulate the expression of the pro-inflammatory gene S100A9, which is highly expressed in Alzheimer's disease models.[4]
-
Behavioral Modulation: this compound has demonstrated efficacy in reducing aggression and improving social interaction in animal models.[5][6] This suggests its potential in treating behavioral and psychological symptoms associated with various neuropsychiatric and neurodegenerative disorders.
While this compound also inhibits MAO-B, studies have shown that at therapeutic doses, its primary pharmacological activity in vivo is the inhibition of LSD1.[7][9]
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Reference |
| LSD1 (KDM1A) | 105 nM | [1] |
| MAO-B | 58 nM | [1] |
Table 2: Preclinical Dosing in Animal Models
| Animal Model | Species | Dose Range | Route of Administration | Key Findings | Reference |
| SAMP8 (Accelerated Aging/AD) | Mouse | 0.32 - 0.96 mg/kg/day | Oral | Reduced aggression, improved social interaction | [6] |
| SAMP8 (Accelerated Aging/AD) | Mouse | Not specified | Oral | Corrected memory deficits | [4] |
| Rat Rearing Isolation | Rat | 0.16 - 0.48 mg/kg/day | Drinking water | Reduced social avoidance | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.3 - 1.0 mg/kg | Oral gavage | Reduced clinical signs, prevented demyelination | [4] |
Table 3: Human Pharmacokinetics (Phase I)
| Parameter | Value | Condition | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | Single and multiple ascending doses | [6] |
| Half-life (t1/2) | ~20 - 30 hours | Single and multiple ascending doses | [6] |
| CNS Penetration (CSF-to-plasma unbound ratio) | 0.81 (mean) | Single doses of 2 and 4 mg | [6] |
Table 4: Human Pharmacodynamics and Clinical Dosing
| Study Phase | Population | Dose Range | Key Pharmacodynamic Findings | Reference |
| Phase I | Healthy Volunteers | 0.2 - 4.0 mg (single and multiple doses) | Dose-dependent LSD1 target engagement in PBMCs (up to 90%); no significant MAO-B inhibition at tested doses. | [6][10] |
| Phase IIa (ETHERAL) | Mild to Moderate Alzheimer's Disease | 0.6 mg and 1.2 mg/day | Significant reduction in inflammatory biomarker YKL40 in CSF. | [5][6] |
| Phase IIa (REIMAGINE-AD) | Moderate to Severe Alzheimer's Disease | 1.2 mg/day | Significant improvement in agitation and aggression scales. | [6] |
| Phase IIb (PORTICO) | Borderline Personality Disorder | 1.2 mg/day | Efficacy and safety evaluation. | [6] |
Experimental Protocols
LSD1 Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound on LSD1, based on commercially available kits.[11][12][13]
Objective: To quantify the inhibition of LSD1 demethylase activity.
Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured. The decrease in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
This compound (or other test inhibitors)
-
Assay buffer
-
Horseradish Peroxidase (HRP)
-
Fluorogenic substrate (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and substrate to their working concentrations in cold assay buffer.
-
Reaction Setup:
-
Add 50 µL of the this compound dilutions to the wells of the microplate. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls.
-
Add 25 µL of the diluted LSD1 enzyme to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a detection master mix containing the HRP and fluorogenic substrate in assay buffer.
-
Add 25 µL of the detection master mix to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at timed intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the rates of the this compound-treated wells to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Target Engagement Assay in PBMCs (Chemoprobe-based Immunoassay)
This protocol describes a method to measure the direct binding of this compound to LSD1 in peripheral blood mononuclear cells (PBMCs), as performed in clinical trials.[10]
Objective: To quantify the occupancy (target engagement) of LSD1 by this compound in a cellular context.
Principle: A chemoprobe that specifically and covalently binds to the active site of LSD1 is used. In the absence of an inhibitor, the probe will bind to LSD1. If this compound is bound to LSD1, it will block the binding of the chemoprobe. The amount of probe-bound LSD1 can then be quantified using an immunoassay (e.g., ELISA or Western blot), providing an inverse measure of target engagement by the drug.
Materials:
-
Blood samples from subjects treated with this compound or placebo.
-
Ficoll-Paque for PBMC isolation.
-
Lysis buffer.
-
LSD1-specific chemoprobe.
-
Primary antibody against the chemoprobe or a tag on the probe.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection reagents (e.g., ECL for Western blot).
-
Protein quantification assay (e.g., BCA).
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation with Ficoll-Paque.
-
Cell Lysis: Lyse the isolated PBMCs to release cellular proteins, including LSD1.
-
Protein Quantification: Determine the total protein concentration in the lysates to ensure equal loading in subsequent steps.
-
Chemoprobe Labeling: Incubate a standardized amount of protein lysate with the LSD1 chemoprobe for a specific time at room temperature. The probe will bind to the unoccupied LSD1 active sites.
-
SDS-PAGE and Western Blot:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody that recognizes the chemoprobe.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.
-
Quantify the band intensity corresponding to the probe-labeled LSD1.
-
-
Data Analysis:
-
The signal intensity is inversely proportional to the level of LSD1 engagement by this compound.
-
Calculate the percentage of target engagement by comparing the signal from this compound-treated samples to that of pre-dose or placebo-treated samples.
-
Mandatory Visualizations
Signaling Pathway of this compound's Epigenetic Action
Caption: this compound inhibits LSD1, altering histone methylation and gene expression, leading to therapeutic effects.
Experimental Workflow for LSD1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on LSD1 using a fluorometric assay.
Logical Relationship of this compound's Therapeutic Effects
Caption: Logical flow from this compound's molecular action to its observed therapeutic outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. oryzon.com [oryzon.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 8. oryzon.com [oryzon.com]
- 9. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 demethylation assay [bio-protocol.org]
- 12. LSD1 inhibitor screening assay [bio-protocol.org]
- 13. LSD1 inhibition assay [bio-protocol.org]
Vafidemstat: A Technical Overview of its Pharmacokinetics and Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vafidemstat (ORY-2001) is an orally bioavailable small molecule in clinical development for a range of neurological and psychiatric disorders.[1][2] It functions as a covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 plays a crucial role in gene transcription by demethylating histone 3 at lysine 4 and 9 (H3K4 and H3K9), thereby modulating chromatin structure.[3] this compound has been engineered for central nervous system (CNS) indications, and this guide provides a detailed examination of its pharmacokinetic profile and brain penetrance characteristics.[1]
Pharmacokinetics
The pharmacokinetic properties of this compound have been primarily characterized in a first-in-human, single-center, randomized, double-blind, placebo-controlled Phase I clinical trial involving healthy young and older adult volunteers.[3][4][5] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3][4]
Absorption
This compound demonstrates rapid oral absorption, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2 hours after administration.[4][6]
Distribution
The mean apparent volume of distribution (Vd/F) of this compound is approximately 150 L, suggesting a low-to-moderate distribution into tissues.[4]
Metabolism and Elimination
This compound has a relatively long terminal half-life (t½) of approximately 20 to 30 hours.[4][6] The apparent clearance (CL/F) is low, around 6 L/h.[4] After 5 days of repeated administration, a moderate systemic accumulation is observed, with a steady state being reached by day 5.[4][6]
Dose Proportionality
In the single ascending dose cohorts, this compound exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), was found to be approximately dose-proportional.[4][6] However, in the multiple ascending dose study, a tendency for a more than proportional increase in plasma concentrations was noted at doses of 2.5 mg/day and higher.[4][6] This may suggest saturation of drug absorption or elimination pathways at higher doses.[6]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from the Phase I clinical trial in healthy young volunteers.
Table 1: Pharmacokinetic Parameters of this compound After Single Ascending Doses (SAD) [4]
| Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | AUC0–inf (ng·h/mL) | t½ (h) |
| 0.2 | 0.48 | 6.8 | 7.9 | 23.9 |
| 0.6 | 1.4 | 21.8 | 24.3 | 24.5 |
| 1.5 | 3.5 | 60.1 | 67.2 | 26.3 |
| 2.5 | 5.8 | 108.7 | 120.5 | 27.2 |
| 4.0 | 9.6 | 185.3 | 201.5 | 26.8 |
Data are presented as mean values. AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t½: Terminal half-life.
Table 2: Pharmacokinetic Parameters of this compound After Multiple Ascending Doses (MAD) on Day 5 [4]
| Dose (mg/day) | Cmax,ss (ng/mL) | AUC0–24,ss (ng·h/mL) |
| 0.2 | 0.8 | 12.5 |
| 0.6 | 2.5 | 40.8 |
| 1.0 | 4.4 | 70.9 |
| 1.5 | 6.8 | 114.7 |
| 2.5 | 13.1 | 225.1 |
| 4.0 | 25.1 | 441.6 |
Data are presented as mean values. AUC0–24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state. Cmax,ss: Maximum plasma concentration at steady state.
Brain Penetrance
A critical characteristic of this compound is its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS.[1][4]
Cerebrospinal Fluid (CSF) Penetration
In a substudy of the Phase I trial, this compound concentrations were measured in the cerebrospinal fluid (CSF) of healthy volunteers after single doses of 2 mg and 4 mg.[4] The results demonstrated that this compound penetrates the CNS, with quantifiable concentrations detected as early as 2 hours post-dose.[4] The mean CSF-to-unbound plasma concentration ratio was 0.81, suggesting that this compound is not a significant substrate for efflux transporters at the BBB in humans.[4]
Table 3: this compound Concentrations in CSF and Unbound Plasma [4]
| Dose (mg) | Cmax,u (ng/mL) | AUC0–24,u (ng·h/mL) | Cmax,CSF (ng/mL) | AUC0–24,CSF (ng·h/mL) | CSF/Plasma Unbound Ratio |
| 2 | 0.14 | 2.4 | 0.12 | 2.0 | 0.83 |
| 4 | 0.28 | 4.8 | 0.22 | 3.8 | 0.79 |
Data are presented as mean values. AUC0–24,CSF: Area under the CSF concentration-time curve over 24 hours. AUC0–24,u: Area under the unbound plasma concentration-time curve over 24 hours. Cmax,CSF: Maximum CSF concentration. Cmax,u: Maximum unbound plasma concentration.
Experimental Protocols
Phase I Clinical Trial (NCT02019126)
Study Design: This was a single-center, randomized, double-blind, placebo-controlled Phase I trial.[3][4] It consisted of a single ascending dose (SAD) part in healthy young male volunteers, a multiple ascending dose (MAD) part in healthy young and older adult male and female subjects, and an open-label CNS penetration substudy.[3][4]
-
SAD Cohorts: Healthy young male volunteers received single oral doses of this compound (0.2, 0.6, 1.5, 2.5, and 4 mg) or placebo.[4]
-
MAD Cohorts: Healthy young and older adult subjects received daily oral doses of this compound (0.2, 0.6, 1.0, 1.5, 2.5, and 4.0 mg) or placebo for 5 consecutive days.[4]
-
CSF Substudy: A separate cohort of healthy volunteers received single oral doses of 2 mg or 4 mg of this compound for the assessment of CSF pharmacokinetics.[4]
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine plasma concentrations of this compound. In the CSF substudy, CSF samples were collected via lumbar puncture at specified time points.[4]
Analytical Method: this compound concentrations in human plasma and CSF were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This highly sensitive method had a lower limit of quantification of 10 pg/mL for plasma and 50 pg/mL for CSF.[7] The assay utilized electron spray ionization in positive ion mode with a deuterated internal standard of this compound.[7] Sample processing involved liquid-liquid extraction with ethyl acetate.[7]
Preclinical Brain Tissue Analysis
In preclinical studies, such as those using the SAMP8 mouse model of accelerated aging and Alzheimer's disease, brain tissue is analyzed to assess the effects of this compound.[7]
Tissue Homogenization: Brain tissue is homogenized in an ice-cold lysis buffer.[7] A common ratio is 10:1 (volume of buffer to weight of tissue).[8] The homogenization is typically performed using a mechanical homogenizer.[8]
Protein Extraction: Following homogenization, the samples are centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.[7] The resulting supernatant, containing the extracted proteins, is then collected for further analysis, such as protein concentration determination and specific biomarker assays.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound covalently inhibits LSD1, preventing the demethylation of H3K4me2 and H3K9me2, leading to altered gene transcription.
Caption: Workflow for determining the pharmacokinetic parameters of this compound in clinical studies.
References
- 1. oryzon.com [oryzon.com]
- 2. Comparative efficacy of bilastine, desloratadine and rupatadine in the suppression of wheal and flare response induced by intradermal histamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oryzon.com [oryzon.com]
- 4. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Vafidemstat's Dual Inhibition of LSD1 and MAO-B: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Core Mechanism and Therapeutic Potential of Vafidemstat
Introduction
This compound (ORY-2001) is an orally bioavailable and brain-penetrant small molecule that acts as a dual inhibitor of two key enzymes with significant roles in the central nervous system: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[1][2] Developed by Oryzon Genomics, this compound is currently under clinical investigation for a range of neurological and psychiatric disorders, including Alzheimer's disease, borderline personality disorder, and multiple sclerosis.[1] This technical guide provides a comprehensive overview of this compound's core mechanism of action, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of the associated signaling pathways.
This compound's therapeutic potential stems from its unique ability to modulate epigenetic regulation and neurotransmitter metabolism. As an inhibitor of LSD1, it influences gene expression patterns involved in neuroinflammation, neuronal plasticity, and memory.[3][4] Its concurrent inhibition of MAO-B, an enzyme crucial for dopamine degradation, offers a complementary mechanism to restore neurotransmitter balance.[5] While this compound is a dual inhibitor in vitro, at therapeutic doses in vivo, its primary pharmacological activity is the inhibition of LSD1.[6][7]
This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's dual inhibitory action and its implications for the treatment of CNS disorders.
Mechanism of Action: Dual Irreversible Inhibition
This compound is an irreversible inhibitor of both LSD1 and MAO-B.[6] Its mechanism of action involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of both enzymes.[6] This irreversible binding leads to a sustained inhibition of enzyme function.
LSD1 Inhibition
LSD1 is a histone demethylase that plays a critical role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1, typically as part of a larger co-repressor complex such as the CoREST complex (containing RCOR1, HDAC1/2), represses the expression of target genes.[8] In the context of the nervous system, LSD1 is involved in regulating neuronal gene expression, neurogenesis, and neuronal differentiation.[9]
This compound's inhibition of LSD1 is believed to exert its therapeutic effects by:
-
Reducing Neuroinflammation: LSD1 inhibition has been shown to downregulate the expression of pro-inflammatory genes, such as S100A9, and reduce inflammatory biomarkers like YKL40.[9][10][11]
-
Modulating Gene Expression for Neuronal Plasticity: this compound has been observed to increase the responsiveness of immediate early genes (IEGs), which are crucial for synaptic plasticity, memory formation, and behavioral adaptation.[4][6]
MAO-B Inhibition
MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, with a particular affinity for dopamine.[5] Located on the outer mitochondrial membrane, MAO-B breaks down dopamine, thereby regulating its levels in the brain.[5] Inhibition of MAO-B leads to an increase in synaptic dopamine concentrations, which can enhance dopaminergic signaling.
While this compound demonstrates potent MAO-B inhibition in vitro, studies in humans at therapeutic doses have not detected significant MAO-B inhibition in platelets.[10][12] However, the potential for a contribution of MAO-B inhibition to the overall therapeutic effect, particularly at different dosages or in specific brain regions, remains an area of interest.
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects in various experimental models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| LSD1 (KDM1A) | IC50 | 105 nM | [13] |
| MAO-B | IC50 | 58 nM | [13] |
| THP-1 cells (CD11b induction) | EC50 | 21 nM | [11] |
| THP-1 cells (LSD1 target engagement) | EC50 | 1 nM | [11] |
Table 2: Preclinical Efficacy of this compound
| Model | Treatment | Key Findings | Reference |
| SAMP8 Mice (Cognitive Deficit) | 0.11 to 3.2 mg/kg/day (in drinking water) for 2-4 months | Dose-dependent restoration of novel object recognition memory. A 5-day treatment at 0.96 mg/kg/day was as effective as a one-month treatment. | [10] |
| SAMP8 Mice (Aggression) | 0.32 or 0.96 mg/kg/day for 5 weeks | Significant reduction in aggressiveness in the resident-intruder test. | [10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.05, 0.5, and 1 mg/kg (oral gavage) | Ameliorated clinical signs, reduced immune cell infiltration into the spinal cord, and prevented demyelination. | [7] |
Table 3: Clinical Efficacy of this compound
| Clinical Trial | Indication | Treatment | Key Findings | Reference |
| REIMAGINE | Aggression in BPD, ADHD, ASD | 1.2 mg/day for 8 weeks | Statistically significant reduction in agitation/aggression (CGI-S, CGI-I, NPI-A/A scales). | [12][14] |
| ETHERAL | Mild to Moderate Alzheimer's Disease | 0.6 mg and 1.2 mg/day for 6-12 months | Significant reduction in the inflammatory biomarker YKL40 in cerebrospinal fluid. | [9][10] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.
LSD1/MAO-B Biochemical Inhibition Assays
-
Objective: To determine the in vitro potency (IC50) of this compound against LSD1 and MAO-B.
-
General Protocol:
-
Recombinant human LSD1 or MAO-B enzyme is incubated with varying concentrations of this compound.
-
A specific substrate for each enzyme is added to initiate the enzymatic reaction. For LSD1, this is often a peptide corresponding to the N-terminal tail of histone H3 with a methylated lysine at position 4. For MAO-B, a common substrate is kynuramine.
-
The reaction product is detected and quantified. The demethylation activity of LSD1 can be measured through various methods, including the production of hydrogen peroxide, which can be coupled to a fluorescent or colorimetric readout. MAO-B activity is often measured by the fluorescent product of kynuramine oxidation, 4-hydroxyquinoline.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.
-
Cellular Assay: THP-1 Differentiation
-
Objective: To assess the cellular activity of this compound by measuring the induction of a differentiation marker in a relevant cell line.
-
Protocol Outline:
-
The human monocytic cell line, THP-1, is cultured in appropriate media.
-
Cells are treated with a range of concentrations of this compound. LSD1 inhibition is known to induce the differentiation of THP-1 cells into macrophage-like cells.
-
After a defined incubation period (e.g., 24-72 hours), the expression of the cell surface marker CD11b, which is upregulated during macrophage differentiation, is measured using flow cytometry with a fluorescently labeled anti-CD11b antibody.
-
The EC50 value is determined by plotting the percentage of CD11b-positive cells against the concentration of this compound.
-
LSD1 Target Engagement Assay
-
Objective: To confirm that this compound binds to its target, LSD1, in a cellular context.
-
Protocol Outline (Chemoprobe-based):
-
Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
Cell lysates are prepared.
-
A proprietary chemoprobe, which is a molecule that specifically binds to the active site of LSD1, is added to the lysates. This probe is often biotinylated for later detection.
-
The amount of probe that binds to LSD1 is quantified, typically through an immunoassay. In samples from subjects treated with this compound, the binding of the probe will be blocked in proportion to the amount of LSD1 that is already bound by the drug.
-
The percentage of target engagement is calculated by comparing the probe binding in treated versus untreated samples.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
References
- 1. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 6. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 protects against hippocampal and cortical neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Similarities and differences in surface receptor expression by THP-1 monocytes and differentiated macrophages polarized using seven different conditioning regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REST and CoREST are transcriptional and epigenetic regulators of seminal neural fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oryzon.com [oryzon.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased Expression of CoREST1 and CoREST2 Together with LSD1 and HDAC1/2 during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective effects of Vafidemstat in preclinical models
An In-Depth Technical Guide to the Neuroprotective Effects of Vafidemstat in Preclinical Models
Introduction
This compound (ORY-2001) is an orally bioavailable, central nervous system (CNS) optimized small molecule that functions as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) and Monoamine Oxidase B (MAO-B).[1][2][3] Developed by Oryzon Genomics, this epigenetic modulator has shown significant promise in preclinical models of neurodegenerative and psychiatric disorders.[4][5] Its mechanism of action involves the regulation of gene expression through the modification of histone methylation, which plays a crucial role in neuronal plasticity, memory, and inflammation.[4][6] Preclinical evidence supports its potential to reduce cognitive impairment, mitigate neuroinflammation, and exert direct neuroprotective effects.[7][8][9] This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, with a focus on experimental methodologies, quantitative outcomes, and the underlying signaling pathways.
Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition
This compound's primary mechanism of action is the inhibition of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine 4 of histone 3 (H3K4me1/2) and lysine 9 of histone 3 (H3K9me1/2).[4][6] In the CNS, LSD1 is a key regulator of gene transcription. Its inhibition by this compound leads to changes in chromatin structure and modulates the expression of genes involved in neuronal function, inflammation, and neuroprotection.[5][6] Specifically, the inhibition of LSD1-mediated demethylation of H3K4 is associated with the repression of certain genes, while blocking the demethylation of H3K9 is linked to gene activation.[6] This dual activity allows this compound to rebalance transcriptional dysregulation observed in many neurodegenerative diseases.[1]
This compound inhibits LSD1, altering histone methylation and gene expression.
Preclinical Models and Experimental Protocols
The neuroprotective properties of this compound have been evaluated in various preclinical models, most notably the Senescence-Accelerated Mouse Prone 8 (SAMP8) model for Alzheimer's disease and experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis.
SAMP8 Mouse Model of Accelerated Aging and Alzheimer's Disease
The SAMP8 mouse is a well-established model for studying age-related cognitive decline and Alzheimer's disease, exhibiting hallmarks such as memory deficits and behavioral alterations.[1]
Experimental Protocol:
-
Animal Model: Male and female SAMP8 mice were used, with the non-senescent SAMR1 strain serving as a control.
-
Treatment: this compound was administered orally at doses ranging from 0.32 to 0.96 mg/kg/day for periods of 5 weeks to 4 months.[1][6] Vehicle-treated SAMP8 mice and SAMR1 mice served as control groups.
-
Behavioral Testing:
-
Novel Object Recognition Test (NORT): To assess learning and memory. Mice were habituated to an arena and then exposed to two identical objects. In the test phase, one object was replaced with a novel one, and the time spent exploring each object was recorded.
-
Resident-Intruder Test: To measure aggressive behavior. An unfamiliar "intruder" mouse was introduced into the "resident" mouse's cage, and the number of aggressive encounters (clinch attacks) was quantified.[1]
-
Three-Chamber Test: To evaluate social interest and sociability.[1]
-
-
Molecular Analysis: Post-treatment, brain tissue (hippocampus and prefrontal cortex) was collected for microarray analysis to assess changes in gene expression.[6]
Experimental workflow for this compound studies in the SAMP8 mouse model.
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the CNS.
Experimental Protocol:
-
Induction of EAE: EAE was induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.[10]
-
Treatment: this compound was administered orally at doses ranging from 0.05 to 1 mg/kg once daily, starting at the onset of clinical signs.[4][10]
-
Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Histopathology: At the end of the study, spinal cords were collected for histological analysis to assess immune cell infiltration and demyelination.
-
Ex Vivo Analysis: The effect of this compound on glutamate excitotoxicity was assessed in neuronal explants.[4][10]
Quantitative Data on Neuroprotective Effects
The preclinical studies of this compound have yielded significant quantitative data demonstrating its neuroprotective efficacy.
Table 1: Cognitive and Behavioral Effects in SAMP8 Mice
| Parameter | Model | Treatment Group | Dose | Outcome | Reference |
| Memory | SAMP8 | This compound | Not Specified | Fully rescued novel object recognition memory. | [6] |
| Aggression | SAMP8 | This compound | 0.32 mg/kg/day | Significant reduction in clinch attacks in the resident-intruder test. | [6] |
| Aggression | SAMP8 | This compound | 0.96 mg/kg/day | Significant reduction in clinch attacks in the resident-intruder test. | [1][6] |
| Social Interest | SAMP8 | This compound | Not Specified | Increased time exploring a new mouse in the three-chamber test. | [1] |
Table 2: Neuroinflammatory and Neuroprotective Effects in MS Models
| Parameter | Model | Treatment Group | Dose | Outcome | Reference |
| Clinical Score | EAE | This compound | 0.05, 0.5, 1 mg/kg | Ameliorated clinical signs of disease. | [10] |
| Demyelination | EAE | This compound | Not Specified | Prevented demyelination in the spinal cord. | [4][10] |
| Immune Infiltration | EAE | This compound | Not Specified | Reduced infiltration of immune cells into the spinal cord. | [4][10] |
| Inflammatory Genes | EAE | This compound | Not Specified | Reduced the inflammatory gene expression signature in the CNS. | [4][5] |
| Glutamate Excitotoxicity | Neuronal Explants | This compound | Not Specified | Decreased neuronal damage caused by glutamate excitotoxicity. | [4][5] |
Table 3: Gene Expression Modulation by this compound in SAMP8 Mice
| Gene | Direction of Change | Biological Function | Reference |
| S100A9 | Down-regulated | Inflammation amplifier, highly expressed in Late Onset AD. | [1][4] |
| Baiap3, Prph, Fabp7, Doc2a | Up-regulated | Required for cognitive function and memory. | [6] |
| Egr1/2, cFos, Npas4, Dusp1, Arc | Mildly Up-regulated | Immediate-early genes involved in neuronal plasticity. | [1][6] |
Summary of Neuroprotective Effects
In Alzheimer's Disease Models (SAMP8)
In the SAMP8 model, this compound demonstrated robust efficacy in reversing age-related cognitive and behavioral deficits.[1] Treatment restored memory in the novel object recognition test, indicating an improvement in cognitive function.[6] Furthermore, this compound significantly reduced the characteristic aggressiveness of SAMP8 mice and improved social interaction, suggesting a broader impact on behavioral symptoms associated with neurodegeneration.[1][7] At the molecular level, this compound rebalanced gene expression profiles in the prefrontal cortex and hippocampus.[6] Notably, it down-regulated the pro-inflammatory gene S100A9, which is highly expressed in both SAMP8 mice and human late-onset Alzheimer's disease, and up-regulated genes essential for cognitive function and neuronal plasticity.[1][4][6] These findings strongly suggest that the cognitive and behavioral benefits are mediated by LSD1 inhibition.[1]
In Multiple Sclerosis Models (EAE)
In models of multiple sclerosis, this compound showed potent anti-inflammatory and neuroprotective effects.[7][11] Oral administration reduced the clinical severity of EAE, prevented demyelination, and decreased the infiltration of immune cells into the CNS.[4][10] The drug also modulated the gene expression signature associated with neuroinflammation in the CNS of EAE mice.[4][5] A key finding was this compound's ability to protect neurons from glutamate-induced excitotoxicity, a common pathway of neuronal damage in neuroinflammatory and neurodegenerative diseases.[4][5] This highlights a direct neuroprotective mechanism in addition to its anti-inflammatory actions.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for neurodegenerative disorders. Through its primary mechanism as an LSD1 inhibitor, this compound effectively modulates gene expression to combat neuroinflammation, restore cognitive function, and correct behavioral abnormalities in relevant animal models of Alzheimer's disease and multiple sclerosis. The quantitative evidence demonstrates significant efficacy in improving memory, reducing aggression, and protecting against demyelination and neuronal damage. These compelling preclinical findings have supported the transition of this compound into clinical trials for a range of CNS disorders, where it continues to be evaluated for its neuroprotective potential in humans.[7][8][12]
References
- 1. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. oryzon.com [oryzon.com]
- 8. oryzon.com [oryzon.com]
- 9. oryzon.com [oryzon.com]
- 10. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risk Adjusted Net Present Value: What is the current valuation of Oryzon Genomics's this compound [pharmaceutical-technology.com]
Role of Vafidemstat in reducing neuroinflammation
An In-depth Technical Guide on the Role of Vafidemstat in Reducing Neuroinflammation
Executive Summary
This compound (ORY-2001) is an orally bioavailable, central nervous system (CNS) optimized small molecule that acts as an irreversible inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a key regulator of gene expression and is implicated in the pathophysiology of various CNS disorders through its role in neurogenesis, neuronal differentiation, and neuroinflammation. This compound has demonstrated a multifaceted mechanism of action, exhibiting neuroprotective, cognitive-enhancing, and potent anti-inflammatory effects in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of this compound's role in mitigating neuroinflammation, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Action: LSD1 Inhibition
LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone 3 (H3K4), a mark associated with active gene transcription. By removing this mark, LSD1 generally acts as a transcriptional co-repressor, forming complexes with other proteins like the CoREST complex and histone deacetylases (HDACs) to silence gene expression.
In the context of neuroinflammation, LSD1 is involved in regulating the expression of pro-inflammatory genes in microglia and astrocytes. Inhibition of LSD1 by this compound prevents the demethylation of H3K4 at the promoter regions of certain genes, leading to a rebalancing of gene expression. This epigenetic modulation results in the downregulation of pro-inflammatory pathways and a reduction in the inflammatory phenotype of glial cells. Specifically, LSD1 inhibition has been shown to interfere with the NF-κB signaling cascade, a critical pathway in the production of inflammatory cytokines. This compound acts as a covalent inhibitor, forming an irreversible bond with the FAD cofactor of the LSD1 enzyme.
Caption: this compound's Mechanism of Action in Reducing Neuroinflammation.
Preclinical Evidence of Anti-Neuroinflammatory Activity
This compound has demonstrated robust efficacy in reducing neuroinflammation and improving outcomes across various preclinical models of CNS disorders.
-
Alzheimer's Disease (AD) Models: In the SAMP8 mouse model of accelerated aging and AD, this compound treatment rebalanced the gene expression profile in the prefrontal cortex and hippocampus. It significantly downregulated genes involved in neuroinflammation that are overexpressed in this model, including S100a9, T-cell receptor beta genes, Cd3d, and Ly6c. S100A9, a potent amplifier of inflammation, is known to be upregulated in the hippocampus of AD patients.
-
Multiple Sclerosis (MS) Models: In the experimental autoimmune encephalomyelitis (EAE) and Theiler's murine encephalomyelitis virus (TMEV) models of MS, oral administration of this compound ameliorated clinical signs, reduced the infiltration of immune cells into the spinal cord, and prevented demyelination. Treatment led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and chemokines like MCP-1. Furthermore, this compound was shown to be more effective or faster-acting than a sphingosine 1-phosphate receptor antagonist in the effector phase of EAE.
-
General Anti-inflammatory Effects: Mechanistic studies have shown that LSD1 inhibition can limit the pro-inflammatory polarization of macrophages. By preventing the repression of the antioxidant enzyme catalase, LSD1 inhibitors can limit the LPS-triggered expression of key pro-inflammatory cytokines and markers, including IL-1β, TNFα, and COX2.
Table 1: Summary of Quantitative Preclinical Data
| Model System | Treatment Protocol | Key Findings | Result (vs. Control) | Reference |
| SAMP8 Mice (AD) | Chronic Oral Dosing | Downregulation of hippocampal S100a9 mRNA | Statistically significant reduction | |
| SAMP8 Mice (AD) | Chronic Oral Dosing | Downregulation of inflammatory genes (Cd3d, Ly6c) | Statistically significant reduction | |
| EAE Mice (MS) | Oral Dosing | Reduction in MOG₃₅₋₅₅-induced TNF-alpha production | Statistically significant reduction | |
| EAE Mice (MS) | Oral Dosing | Reduction in MOG₃₅₋₅₅-induced MCP-1 production | Statistically significant reduction | |
| EAE Mice (MS) | Oral Dosing (0.5 or 1 mg/kg) | Amelioration of clinical disease score | Statistically significant improvement | |
| TMEV Mice (MS) | Oral Dosing | Reduction in microglial activation (AIF-1+ cells) | Statistically significant reduction | |
| LPS-stimulated Macrophages | In vitro treatment | Inhibition of LPS-induced IL-1β, TNFα expression | Statistically significant reduction |
Clinical Evidence of Anti-Neuroinflammatory Activity
Clinical trials have corroborated the anti-inflammatory effects of this compound observed in preclinical studies. The drug has been administered to over 400 subjects and has been found to be safe and well-tolerated.
-
ETHERAL Study (Alzheimer's Disease): In a Phase IIa trial in patients with mild to moderate AD, this compound treatment resulted in a statistically significant reduction of the inflammatory biomarker YKL40 in the cerebrospinal fluid (CSF) after 6 and 12 months. The reduction was particularly notable in the 0.6 mg/day dose group compared to placebo.
-
SATEEN Study (Multiple Sclerosis): A pilot Phase IIa study in patients with Relapsing-Remitting and Secondary Progressive MS, while not powered for efficacy endpoints, showed promising pharmacodynamic evidence of anti-inflammatory activity in most patients treated with this compound compared to placebo.
-
ESCAPE Study (Severe COVID-19): A Phase II trial in severe COVID-19 patients demonstrated that this compound exerted significant anti-inflammatory effects, assessing its capability to prevent Acute Respiratory Distress Syndrome (ARDS), a severe inflammatory complication.
Table 2: Summary of Quantitative Clinical Data
| Clinical Trial | Indication | N | Treatment Arms | Key Biomarker/Outcome | Result | Reference |
| ETHERAL (Phase IIa) | Mild-to-Moderate Alzheimer's Disease | 117 (EU Cohort) | Placebo, this compound (0.6 mg/day), this compound (1.2 mg/day) | Change in CSF YKL40 at 6 months | Significant reduction vs. placebo (p<0.01 for 0.6 mg arm) | |
| SATEEN (Phase IIa) | Multiple Sclerosis | 18 | Placebo, this compound | Pharmacodynamic anti-inflammatory activity | Promising activity observed in most treated patients | |
| ESCAPE (Phase II) | Severe COVID-19 | N/A | This compound vs. Standard of Care | Prevention of ARDS / Inflammatory markers | Significant anti-inflammatory effects | |
| REIMAGINE (Phase IIa) | BPD, ADHD, ASD | 30 (Aggregated) | This compound (1.2 mg/day) | NPI Agitation/Aggression Subscale | Significant reduction from baseline (p<0.0001) | |
| REIMAGINE-AD (Phase IIa) | Moderate-to-Severe Alzheimer's Disease | 12 | This compound (1.2 mg/day) | CMAI, NPI-A/A, CGI-I | Statistically significant improvement at 6 months |
Experimental Protocols and Methodologies
EAE Mouse Model of Multiple Sclerosis
This protocol is a representative example of the preclinical methodology used to evaluate this compound's efficacy in neuroinflammation.
-
Model Induction: Chronic progressive EAE is induced in female C57BL/6 mice via subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
Treatment: this compound or vehicle is administered daily via oral gavage, starting at the onset of clinical signs.
-
Clinical Assessment: Mice are scored daily for clinical signs of disease on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Immunohistochemistry: At the study endpoint, spinal cords are harvested, fixed, and sectioned. Immunohistochemical staining is performed for markers of immune cell infiltration (e.g., CD4 for T-cells), microglial activation (e.g., Iba1/AIF-1), and demyelination (e.g., Luxol Fast Blue).
-
Cytokine Analysis: Splenocytes or lymph node cells are isolated and re-stimulated ex vivo with MOG₃₅₋₅₅. Supernatants are collected and analyzed for cytokine levels (e.g., TNF-alpha, IFN-gamma, IL-4) using ELISA or multiplex assays.
-
Gene Expression Analysis: RNA is extracted from brain and spinal cord tissue for analysis of inflammatory gene expression by microarray or qRT-PCR.
Vafidemstat: A Technical Deep Dive into Histone Demethylation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vafidemstat (ORY-2001) is an orally bioavailable, brain-penetrant small molecule that acts as a covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] By inhibiting LSD1, this compound modulates gene expression, leading to neuroprotective, anti-inflammatory, and mood-stabilizing effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on histone demethylation, a summary of key preclinical and clinical findings, and detailed experimental protocols relevant to its study.
Introduction to this compound and LSD1
This compound is a promising therapeutic agent for a range of central nervous system (CNS) disorders, including Alzheimer's disease, Borderline Personality Disorder (BPD), and other neuropsychiatric conditions.[1][5] Its primary target, LSD1, is a key epigenetic regulator involved in neuronal differentiation, neurogenesis, and the modulation of gene expression associated with synaptic plasticity and inflammation.[1][4] this compound also exhibits inhibitory activity against monoamine oxidase B (MAO-B), though its primary therapeutic effects at clinical doses are attributed to LSD1 inhibition.[3][6]
Mechanism of Action: Impact on Histone Demethylation
This compound's core mechanism revolves around the irreversible inhibition of LSD1. This inhibition leads to an increase in the methylation of H3K4 and H3K9 at specific gene promoters, thereby altering chromatin structure and transcription.
-
Demethylation of H3K4me1/2: LSD1, typically as part of the CoREST repressor complex, removes methyl groups from H3K4me1/2, leading to transcriptional repression.[4] this compound's inhibition of this activity is expected to increase H3K4me1/2 levels, thereby derepressing the expression of certain genes.
-
Demethylation of H3K9me1/2: In the context of other protein complexes, such as those involving the androgen receptor, LSD1 can demethylate H3K9me1/2, which is associated with transcriptional activation.[1] Inhibition by this compound would, in this context, be expected to decrease the expression of target genes.
The net effect of this compound on gene expression is a rebalancing of transcriptional programs that are dysregulated in various neurological and psychiatric disorders.
Signaling Pathways Modulated by this compound
This compound's influence extends to several key signaling pathways implicated in neurodegeneration and psychiatric disorders.
Immediate-Early Gene (IEG) Expression
This compound has been shown to modulate the expression of immediate-early genes (IEGs) such as c-Fos and Npas4, which are crucial for neuronal plasticity and memory.[7] This regulation is thought to be mediated through the interaction of LSD1 with transcription factors like Serum Response Factor (SRF) and General Transcription Factor IIi (GTF2I).[7][8]
Caption: this compound's modulation of Immediate-Early Gene expression.
mTOR Signaling Pathway
LSD1 inhibition has been linked to the repression of the mTORC1 signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and autophagy. This compound's influence on this pathway may contribute to its neuroprotective effects by modulating cellular metabolism and stress responses.
Caption: this compound's impact on the mTOR signaling pathway.
Ubiquitin-Proteasome Pathway
LSD1 stability is regulated by the ubiquitin-proteasome system, with E3 ubiquitin ligases like JADE2 targeting LSD1 for degradation.[10] While this compound acts as a direct inhibitor, the interplay between LSD1 and the ubiquitin pathway is a critical aspect of its overall cellular impact and a potential area for further research into synergistic therapeutic strategies.
Caption: Regulation of LSD1 by the Ubiquitin-Proteasome Pathway.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data
In the SAMP8 mouse model of accelerated aging and Alzheimer's disease, this compound treatment led to significant changes in gene expression in the hippocampus. Notably, it downregulated the expression of the pro-inflammatory gene S100a9.[7]
| Gene | Fold Change (this compound vs. Vehicle) | Function | Reference |
| S100a9 | Downregulated | Inflammation Amplifier | [7] |
| Baiap3 | Upregulated | Cognitive Function | [7] |
| Npw | Upregulated | Neuropeptide | [7] |
| Prph | Upregulated | Neuronal Structure | [7] |
Clinical Data
In the Phase IIa ETHEREAL study in patients with mild to moderate Alzheimer's disease, this compound treatment resulted in a significant reduction of the inflammatory biomarker YKL40 in the cerebrospinal fluid (CSF).[11][12][13]
| Biomarker | Treatment Group | Change from Baseline | p-value | Reference |
| CSF YKL40 | 0.6 mg this compound | Significantly Lower | <0.01 | [13] |
| CSF YKL40 | 1.2 mg this compound | Numerically Lower | 0.06 | [13] |
The REIMAGINE-AD trial in patients with moderate to severe Alzheimer's disease showed a significant clinical improvement in agitation and aggression after six months of treatment.[3]
The Phase IIa REIMAGINE basket trial evaluated this compound in adult patients with Borderline Personality Disorder (BPD), Attention-Deficit/Hyperactivity Disorder (ADHD), and Autism Spectrum Disorder (ASD).[7][14][15]
| Scale | Patient Population | Result | p-value | Reference |
| NPI Agitation/Aggression | Aggregated Cohorts | Significant Reduction | <0.0001 | [7] |
| CGI-S | Aggregated Cohorts | Significant Reduction | <0.0001 | [7] |
| CGI-I | Aggregated Cohorts | Significant Improvement | <0.0001 | [7] |
| NPI Total Score | Aggregated Cohorts | Significant Improvement | <0.0001 | [7] |
| C-SSRS (Suicidal Thoughts) | BPD Cohort | Notable Reduction | 0.0033 | [7] |
The Phase IIb PORTICO trial in patients with BPD demonstrated a statistically significant and clinically meaningful reduction in agitation and aggression.[16]
| Scale | Result | p-value (Weeks 8-12) | Reference |
| STAXI-2 Trait Anger | Substantial Reduction | 0.0071 | [16] |
| BEST (BPD Severity) | Improvement | 0.0260 | [16] |
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for the fluorometric measurement of LSD1 activity and inhibition.
Principle: A di-methylated histone H3K4 peptide substrate is coated on a microplate. Active LSD1 removes methyl groups, and the demethylated product is recognized by a specific antibody. A secondary antibody conjugated to a fluorophore provides a signal proportional to LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated H3K4 peptide substrate-coated microplate
-
This compound or other inhibitors
-
Primary antibody specific for demethylated H3K4
-
Fluorophore-conjugated secondary antibody
-
Assay buffer
-
Wash buffer
-
Fluorescent microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Inhibitor Preparation: Prepare a dilution series of this compound in assay buffer.
-
Enzyme Incubation: Add recombinant LSD1 to the wells. Then, add this compound dilutions or vehicle control. Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the H3K4 substrate. Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the wells with wash buffer to remove unbound reagents.
-
Primary Antibody Incubation: Add the primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the fluorophore-conjugated secondary antibody and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Detection: Add developing solution and measure fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
References
- 1. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutual dependence of the MRTF–SRF and YAP–TEAD pathways in cancer-associated fibroblasts is indirect and mediated by cytoskeletal dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oryzon Genomics presents positive results from ETHERAL-EU and REIMAGINE-AD Phase IIa trial in AD | Alzheimer Europe [alzheimer-europe.org]
- 4. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 5. marketscreener.com [marketscreener.com]
- 6. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oryzon reveals positive data from anti-aggression drug this compound [clinicaltrialsarena.com]
- 8. GTF2I general transcription factor IIi [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oryzon.com [oryzon.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Oryzon’s this compound yields positive results in autism patients [clinicaltrialsarena.com]
- 15. REIMAGINE: A central nervous system basket trial showing safety and efficacy of this compound on aggression in different psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oryzon.com [oryzon.com]
Vafidemstat's Impact on Gene Expression in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vafidemstat (ORY-2001) is a clinical-stage epigenetic drug that acts as a potent and selective inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A). By modulating histone methylation, this compound influences the transcription of a wide array of genes implicated in various neurological processes. This technical guide provides an in-depth overview of the current understanding of this compound's effects on gene expression in the brain, with a focus on preclinical findings. It summarizes quantitative data on gene expression changes, details the experimental protocols used in key studies, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction: The Role of LSD1 in the Brain and this compound's Mechanism of Action
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription, thereby leading to gene repression. LSD1 is a key component of several corepressor complexes, including the CoREST complex. In the central nervous system (CNS), LSD1 is involved in a variety of processes, including neurogenesis, neuronal differentiation, and the regulation of immediate-early genes (IEGs) that are crucial for neuronal plasticity and memory.[1][2][3]
This compound is an orally bioavailable, brain-penetrant small molecule that covalently inhibits LSD1.[4][5] By inhibiting LSD1, this compound leads to an increase in H3K4me1/2 at the promoter and enhancer regions of target genes, thereby derepressing their transcription. This epigenetic modulation is the primary mechanism through which this compound exerts its therapeutic effects in various neurological and psychiatric disorders.[4][6]
This compound's Effect on Gene Expression: Preclinical Evidence
Preclinical studies, primarily in the Senescence-Accelerated Mouse Prone 8 (SAMP8) model of aging and Alzheimer's disease, have provided significant insights into this compound's impact on gene expression in different brain regions.
Hippocampus
In the hippocampus of SAMP8 mice, this compound treatment has been shown to modulate the expression of genes involved in neuroinflammation and cognitive function.[4][7]
Table 1: this compound-Induced Gene Expression Changes in the Hippocampus of SAMP8 Mice
| Gene Category | Gene | Direction of Change | Log2(Fold Change) (this compound vs. Vehicle) | Putative Function | Reference |
| Neuroinflammation | S100a9 | Downregulated | - | Pro-inflammatory alarmin | [4][7] |
| T-cell receptor beta genes | Downregulated | Not specified | Immune response | [4] | |
| Twist | Downregulated | Not specified | Inflammatory response | [4] | |
| Cd3d | Downregulated | Not specified | T-cell co-receptor | [4] | |
| Ly6c | Downregulated | Not specified | Monocyte/macrophage marker | [4] | |
| Cognitive Function | Baiap3 | Upregulated | > 1.32 | Retrograde trafficking | [7] |
| Prph | Upregulated | > 1.32 | Neuronal cytoskeleton | [7] | |
| Fabp7 | Upregulated | Not specified | Fatty acid binding, neurogenesis | [4] | |
| Doc2a | Upregulated | Not specified | Synaptic vesicle exocytosis | [4] | |
| Immediate-Early Genes | Egr1/2 | Mildly Upregulated | Not specified | Neuronal plasticity, memory | [4] |
| cFos | Mildly Upregulated | Not specified | Neuronal activation, plasticity | [4] | |
| Npas4 | Mildly Upregulated | Not specified | Activity-dependent transcription factor | [4] | |
| Dusp1 | Mildly Upregulated | Not specified | MAPK phosphatase, stress response | [4] | |
| Arc | Mildly Upregulated | Not specified | Synaptic plasticity, memory consolidation | [4] |
Prefrontal Cortex
In the prefrontal cortex of SAMP8 mice, this compound treatment has been observed to partially rebalance the gene expression profile, downregulating genes that are overexpressed in the disease model.[4]
Table 2: this compound-Induced Gene Expression Changes in the Prefrontal Cortex of SAMP8 Mice
| Gene | Direction of Change | Putative Function | Reference |
| Pcdh21 | Downregulated | Cell adhesion | [4] |
| Doc2g | Downregulated | Synaptic vesicle trafficking | [4] |
| Pbx3 | Downregulated | Transcriptional regulation | [4] |
| Fos | Downregulated | Immediate-early gene, neuronal activation | [4] |
| Npas4 | Downregulated | Immediate-early gene, synaptic plasticity | [4] |
| Tac1 | Downregulated | Neuropeptide precursor (Substance P) | [4] |
| Egr1/2 | Downregulated | Immediate-early genes, neuronal plasticity | [4] |
| Calb2 | Downregulated | Calcium-binding protein, synaptic plasticity | [4] |
| Gad1 | Downregulated | GABA synthesis | [4] |
| Gng4 | Downregulated | G-protein signaling | [4] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action, the inhibition of LSD1, triggers a cascade of downstream effects on various signaling pathways.
LSD1-Mediated Transcriptional Repression and its Inhibition by this compound
LSD1 is recruited to gene promoters by various transcription factors, where it demethylates H3K4me1/2, leading to transcriptional repression. This compound blocks this activity, resulting in the derepression of target genes.
Modulation of Neuroinflammatory Pathways
Chronic neuroinflammation is a key feature of many neurodegenerative diseases. This compound has been shown to reduce the expression of pro-inflammatory genes, suggesting a modulation of key inflammatory signaling pathways such as NF-κB and STAT3. While direct evidence in the brain is still emerging, LSD1 has been shown to cooperate with the non-canonical NF-κB pathway in other cell types.
Experimental Protocols
This section provides a generalized overview of the key experimental protocols used to assess the effect of this compound on gene expression in the brain.
Animal Model and Treatment
-
Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice are commonly used as a model for accelerated aging and Alzheimer's disease.
-
Treatment: this compound is typically administered orally, either mixed in drinking water or via oral gavage. Dosages in preclinical studies have ranged from 0.11 to 3.2 mg/kg/day.[4]
-
Duration: Treatment duration can vary from short-term (e.g., 5 days) to long-term (e.g., 2-4 months).[4]
Brain Tissue Collection and RNA Extraction
-
Euthanasia and Brain Collection: Mice are euthanized according to approved protocols. The brain is rapidly excised and placed in an ice-cold buffer.
-
Dissection: The brain is dissected on a cold plate to isolate specific regions of interest, such as the hippocampus and prefrontal cortex.
-
Tissue Preservation: The dissected tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C until further processing.
-
RNA Isolation: Total RNA is extracted from the frozen tissue using standard methods like Trizol reagent or commercially available column-based kits.[1]
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
Gene Expression Analysis: Microarray
-
cDNA Synthesis and Labeling: A small amount of total RNA (e.g., 100-500 ng) is used as a template for first-strand cDNA synthesis. The cDNA is then amplified and labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of oligonucleotide probes representing different genes.
-
Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence intensity of each probe, which is proportional to the abundance of the corresponding mRNA in the sample.
-
Data Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify differentially expressed genes between the this compound-treated and control groups.
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: A sequencing library is prepared from the extracted RNA. This typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential expression analysis is then performed to identify genes that are significantly up- or down-regulated by this compound treatment.
Conclusion and Future Directions
This compound, through its inhibition of LSD1, demonstrates a significant ability to modulate gene expression in the brain. Preclinical studies have highlighted its impact on genes related to neuroinflammation, cognitive function, and neuronal plasticity. These findings provide a strong rationale for its continued investigation in a range of neurological and psychiatric disorders.
Future research should focus on further elucidating the precise molecular mechanisms downstream of LSD1 inhibition in different brain cell types (neurons, microglia, astrocytes). More comprehensive transcriptomic and epigenomic studies, including single-cell RNA-seq and ChIP-seq, will provide a more detailed understanding of this compound's effects. Additionally, translating these preclinical gene expression changes to clinical biomarkers will be crucial for monitoring treatment response and patient stratification in ongoing and future clinical trials.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oryzon.com [oryzon.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. oryzon.com [oryzon.com]
- 6. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases [ouci.dntb.gov.ua]
- 7. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
Vafidemstat's Molecular Reach: An In-depth Technical Guide to Targets Beyond LSD1 and MAO-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vafidemstat (ORY-2001) is a clinical-stage epigenetic drug primarily characterized as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[1][2] Its therapeutic potential is being explored in a range of neurological and psychiatric disorders.[3][4] While the inhibitory actions on LSD1 and MAO-B are well-documented and central to its mechanism, a comprehensive understanding of its molecular interactions requires an exploration of its off-target profile. This technical guide provides an in-depth analysis of this compound's molecular targets beyond its primary intended enzymes, focusing on data from broad panel screenings and the implications for its pharmacological profile.
Quantitative Analysis of this compound's Target Interactions
This compound has been subjected to extensive in vitro screening to determine its selectivity profile. The following tables summarize the available quantitative data for its primary targets and a notable off-target interaction identified in these screens.
Table 1: Primary Target Inhibition by this compound
| Target | IC50 (nM) | Assay Type | Reference |
| LSD1 (KDM1A) | 101 ± 40 | Biochemical Assay | [5] |
| MAO-B | 73 ± 34 | Biochemical Assay | [5] |
Table 2: Off-Target Interaction of this compound
| Target | % Inhibition @ 10 µM | Ligand | Assay Type | Reference |
| I2 Imidazoline Receptor | 71% | [3H]-Idazoxan | Radioligand Binding Assay | Oryzon Genomics (cited in Maes et al., 2020) |
Beyond the Primary Targets: The I2 Imidazoline Receptor
Broad panel screening of this compound against a wide array of receptors, ion channels, and enzymes revealed a significant interaction with the I2 imidazoline receptor. This finding suggests a potential secondary mechanism of action or off-target effect that could contribute to the overall pharmacological profile of this compound.
The I2 Imidazoline Receptor: A Brief Overview
The I2 imidazoline receptor is a complex and not yet fully characterized protein. It is primarily located on the outer mitochondrial membrane and is considered to be an allosteric binding site on monoamine oxidase (MAO).[6][7] This localization and association with MAO are particularly intriguing given that this compound is a potent MAO-B inhibitor. The I2 receptor is implicated in a variety of physiological and pathological processes, including pain modulation, neuroprotection, and the pathophysiology of several psychiatric conditions.[8][9]
Experimental Methodologies
A detailed understanding of the identification of this compound's off-target interactions requires an examination of the experimental protocols employed. While the specific proprietary details of the CEREP panel screening are not publicly available, a representative radioligand binding assay protocol for the I2 imidazoline receptor is described below.
Radioligand Binding Assay for I2 Imidazoline Receptor
This assay is designed to determine the binding affinity of a test compound, such as this compound, to the I2 imidazoline receptor by measuring the displacement of a specific radiolabeled ligand.
Materials:
-
Radioligand: [3H]-Idazoxan
-
Membrane Preparation: From a source known to express I2 imidazoline receptors (e.g., rabbit or rat brain tissue).
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known I2 imidazoline receptor ligand (e.g., unlabeled Idazoxan).
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize the tissue in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([3H]-Idazoxan), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is calculated by subtracting the non-specific binding from the total binding.
Radioligand Binding Assay Workflow.
Signaling Pathways and Potential Implications
The interaction of this compound with the I2 imidazoline receptor, an allosteric modulator of MAO-B, presents a multifaceted mechanism of action. Beyond its direct competitive inhibition of MAO-B, this compound's binding to the I2 receptor could further modulate MAO-B activity, potentially influencing neurotransmitter metabolism in a more complex manner than previously understood.
This compound's Potential Multi-Target Signaling.
The diagram above illustrates the established inhibitory actions of this compound on LSD1 and the active site of MAO-B. Additionally, it depicts the potential interaction with the I2 imidazoline receptor, which may allosterically modulate MAO-B activity. This interaction could lead to downstream effects on neuroprotection and pain modulation, pathways that have been associated with I2 receptor signaling.
Conclusion
This technical guide has detailed the known molecular targets of this compound beyond its primary roles as an LSD1 and MAO-B inhibitor. The identification of the I2 imidazoline receptor as a significant off-target interaction highlights the importance of comprehensive pharmacological profiling in drug development. Further research is warranted to fully elucidate the quantitative aspects of this interaction and its functional consequences. A deeper understanding of this compound's complete target profile will be crucial for optimizing its therapeutic applications and anticipating its full range of physiological effects. This knowledge will be invaluable for researchers and clinicians working to harness the potential of this promising therapeutic agent.
References
- 1. This compound: a lysine-specific demethylase 1A inhibitor that shows promise for treating neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oryzon.com [oryzon.com]
- 4. oryzon.com [oryzon.com]
- 5. mdpi.com [mdpi.com]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. Relationship between I2 imidazoline binding sites and monoamine oxidase B in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]
Methodological & Application
Vafidemstat in Novel Object Recognition: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Vafidemstat in the Novel Object Recognition (NOR) test, a key behavioral assay for assessing learning and memory in rodent models. This compound (ORY-2001) is an orally bioavailable, brain-penetrant dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B) that has shown promise in preclinical models of cognitive decline.[1][2]
Introduction
The Novel Object Recognition (NOR) test is a widely used behavioral paradigm to evaluate recognition memory in rodents.[3] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3] A preference for the novel object is indicative of intact recognition memory. This assay is particularly valuable in the preclinical assessment of therapeutic candidates for cognitive disorders such as Alzheimer's disease.
This compound has demonstrated the ability to rescue memory deficits in the Senescence Accelerated Mouse Prone 8 (SAMP8) model, a model for accelerated aging and Alzheimer's disease.[4][5] Studies have shown that this compound treatment can dose-dependently restore performance in the NOR test, highlighting its potential as a cognitive enhancer.[4]
Mechanism of Action
This compound's primary mechanism of action in the context of cognition is the inhibition of LSD1 (KDM1A), an epigenetic enzyme that demethylates histone H3 at lysine 4 and 9 (H3K4 and H3K9), leading to transcriptional repression.[4] By inhibiting LSD1, this compound promotes the expression of genes associated with synaptic plasticity, learning, and memory.[4][6][7] This includes the upregulation of immediate early genes (IEGs) such as c-Fos, Egr1/2, Npas4, Dusp1, and Arc, as well as other genes crucial for cognitive function like Baiap3, Prph, Fabp7, and Doc2a.[4]
Furthermore, this compound has been shown to reduce neuroinflammatory signatures, in part by downregulating the expression of pro-inflammatory genes like S100A9.[6][8]
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 8. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
Vafidemstat Clinical Trial Design for Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for vafidemstat in the context of Alzheimer's disease (AD). This document details the scientific rationale, experimental protocols for key assessments, and summarizes the quantitative outcomes from the pivotal Phase IIa studies: ETHERAL and REIMAGINE-AD.
Introduction
This compound (ORY-2001) is an orally bioavailable, brain-penetrant small molecule that acts as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[1] Its epigenetic mechanism of action is being investigated for its potential to modify the course of Alzheimer's disease by reducing neuroinflammation, mitigating cognitive decline, and providing neuroprotective effects.[1] Clinical development has focused on evaluating its safety, tolerability, and efficacy in treating both cognitive and behavioral symptoms associated with AD.
Mechanism of Action
This compound's primary target, LSD1, is a histone demethylase that plays a crucial role in regulating gene expression. In the context of Alzheimer's disease, the inhibition of LSD1 by this compound is believed to have multifaceted effects:
-
Reduction of Neuroinflammation: this compound has been shown to down-regulate the expression of pro-inflammatory genes.[1] A key biomarker of this effect observed in clinical trials is the reduction of YKL40 in the cerebrospinal fluid (CSF), a marker of neuroinflammation.[2][3]
-
Neuroprotection and Cognitive Enhancement: Preclinical studies in mouse models of accelerated aging and Alzheimer's disease (SAMP8 mice) have demonstrated that this compound can restore memory and reduce the exacerbated aggressiveness associated with the disease model.[1] It is thought to achieve this by inducing the expression of genes involved in cognitive function and neuronal plasticity.
While this compound also inhibits MAO-B, studies suggest that its primary therapeutic effects in the tested dose ranges are attributable to LSD1 inhibition.[4]
Signaling Pathway
Clinical Trial Designs
This compound has been evaluated in two key Phase IIa clinical trials for Alzheimer's disease: the ETHERAL study, focusing on mild to moderate AD, and the REIMAGINE-AD study, targeting agitation and aggression in moderate to severe AD.
ETHERAL Study (NCT03867253)
The ETHERAL trial was a multicenter, randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and preliminary efficacy of this compound in patients with mild to moderate Alzheimer's disease.[3][5]
Study Design:
-
Phase: IIa[3]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group[3][5]
-
Duration: 24-week treatment period followed by a 24-week open-label extension.[5]
-
Patient Population: Approximately 150 individuals with mild to moderate Alzheimer's disease.[4][5]
-
Intervention Arms:
Endpoints:
-
Primary: Safety and tolerability.[5]
-
Secondary:
REIMAGINE-AD Study
The REIMAGINE-AD trial was a single-center, open-label study designed to evaluate the efficacy, safety, and tolerability of this compound specifically for the treatment of agitation and aggression in patients with moderate to severe Alzheimer's disease.[3]
Study Design:
-
Phase: IIa[3]
-
Design: Single-center, open-label, single-arm.[3]
-
Duration: 24 weeks.[4]
-
Patient Population: 12 patients with moderate to severe Alzheimer's disease exhibiting agitation and aggression.[3]
-
Intervention: this compound 1.2 mg/day.[3]
Endpoints:
-
Primary: Efficacy in treating agitation and aggression.
-
Secondary:
-
Safety and tolerability.
-
Changes in other behavioral symptoms.
-
Cognitive function.
-
Caregiver burden.
-
Experimental Workflow
Data Presentation
ETHERAL Study: Safety and Biomarker Data
| Parameter | Placebo | This compound (0.6 mg) | This compound (1.2 mg) |
| Adverse Events (6 months) | 100% | 97.4% | 96.9% |
| Drug-Related Adverse Events (6 months) | 62.5% | 63.2% | 65.6% |
| Drug-Related Severe Adverse Events | 2 | Not Reported | 2 |
| Change in CSF YKL40 (6 months) | No significant change | Significant reduction | Significant reduction |
| Change in CSF YKL40 (12 months) | Not Applicable | Reduction maintained | Reduction maintained |
| Cognitive Improvement (12 months) | Not Applicable | No significant improvement | No significant improvement |
Data sourced from presentations at the 2020 and 2021 AD/PD conferences.[2][4]
REIMAGINE-AD Study: Efficacy Data
| Assessment Scale | Result after 24 weeks of Treatment |
| Clinical Global Impressions - Improvement (CGI-I) | Significant improvement |
| Cohen-Mansfield Agitation Inventory (CMAI) | Significant improvement |
| Neuropsychiatric Inventory - Agitation/Aggression (NPI-A/A) | Significant improvement |
| Total Neuropsychiatric Inventory (NPI) | Improved |
| NPI Emotional Distress | Improved |
| Mini-Mental State Examination (MMSE) | Initial improvement at 2 months, not sustained |
Data sourced from a 2020 AD/PD conference presentation.[3][4]
Experimental Protocols
Behavioral Assessments
1. Neuropsychiatric Inventory (NPI)
-
Objective: To assess a wide range of behavioral and psychological symptoms in dementia. The NPI-A/A subscale specifically measures agitation and aggression.
-
Protocol:
-
The NPI is administered to a caregiver who is familiar with the patient's behavior.
-
For each of the 12 behavioral domains, a screening question is asked. If the response is positive, the sub-questions for that domain are administered.
-
The caregiver rates the frequency of the behavior on a 4-point scale and the severity on a 3-point scale.
-
The caregiver also rates the level of distress the behavior causes them on a 6-point scale (0-5).
-
The score for each domain is calculated by multiplying the frequency and severity scores. The total NPI score is the sum of the individual domain scores.
-
2. Cohen-Mansfield Agitation Inventory (CMAI)
-
Objective: To systematically assess the frequency of 29 agitated behaviors.
-
Protocol:
-
The CMAI is completed by a caregiver who has observed the patient over the preceding two weeks.
-
The caregiver rates the frequency of each of the 29 behaviors on a 7-point scale, ranging from "Never" to "Several times an hour."
-
The total CMAI score is the sum of the ratings for all 29 items.
-
Cerebrospinal Fluid (CSF) Biomarker Analysis
-
Objective: To measure biomarkers of neuroinflammation (YKL40), amyloid pathology (Aβ), and tauopathy (p-tau).
-
Protocol (General): Specific laboratory protocols for the this compound trials are not publicly available. The following is a general protocol for CSF biomarker analysis.
-
Sample Collection: CSF is collected via lumbar puncture.
-
Sample Processing:
-
CSF is collected into low-bind polypropylene tubes.
-
The sample is centrifuged to pellet any cellular debris.
-
The clear supernatant is aliquoted into cryovials.
-
-
Storage: Aliquots are stored at -80°C until analysis.
-
Analysis:
-
Biomarker levels are typically quantified using commercially available enzyme-linked immunosorbent assays (ELISAs) or other immunoassays according to the manufacturer's instructions.
-
All samples are run in duplicate or triplicate, and appropriate standards and controls are included in each assay.
-
Data are analyzed to determine the concentration of each biomarker in the CSF.
-
-
Conclusion
The Phase IIa clinical trials of this compound in Alzheimer's disease have provided valuable data on its safety, tolerability, and potential efficacy. The ETHERAL study demonstrated a good safety profile and a significant reduction in the neuroinflammatory biomarker YKL40 in patients with mild to moderate AD, although no significant cognitive improvement was observed.[2][3] The REIMAGINE-AD study showed promising results in reducing agitation and aggression in patients with moderate to severe AD.[3][4] These findings support the continued investigation of this compound as a potential therapeutic agent for the multifaceted symptoms of Alzheimer's disease. Future clinical trials will be necessary to further elucidate its efficacy and long-term safety.
References
Vafidemstat Clinical Trials: A Deep Dive into Biomarker Analysis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Vafidemstat (ORY-2001) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1).[1] Developed by Oryzon Genomics, this investigational drug is being evaluated in a range of central nervous system (CNS) disorders, including Alzheimer's disease (AD), Borderline Personality Disorder (BPD), and schizophrenia. This compound's mechanism of action involves the modulation of gene expression through the demethylation of histone H3 at lysines 4 and 9 (H3K4 and H3K9), which in turn is believed to reduce neuroinflammation and exert neuroprotective effects.[1][2]
This document provides a detailed overview of the biomarker analysis conducted in this compound clinical trials, presenting available quantitative data, experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Biomarker Analysis in this compound Clinical Trials
Biomarker analysis in this compound clinical trials has been a key component in understanding the drug's mechanism of action and its potential therapeutic effects. The most comprehensive biomarker data publicly available to date comes from the Phase IIa ETHERAL study in patients with mild to moderate Alzheimer's disease.
ETHERAL Study (Alzheimer's Disease)
The ETHERAL study was a multicenter, randomized, double-blind, placebo-controlled trial that evaluated the safety, tolerability, and preliminary efficacy of this compound.[3] A significant focus of the trial was the analysis of cerebrospinal fluid (CSF) biomarkers related to neuroinflammation and neurodegeneration.
Quantitative Biomarker Data
The following tables summarize the key biomarker findings from the ETHERAL study.
| Biomarker | Matrix | Treatment Group (6 months) | Result | p-value | Citation |
| YKL40 | CSF | This compound 0.6 mg/day vs. Placebo | Significant Reduction | p = 0.007 | [4] |
| This compound 1.2 mg/day vs. Placebo | Numerical Reduction | p = 0.06 | [2] | ||
| Neurofilament Light Chain (NFL) | CSF | This compound 1.2 mg/day (in mild AD patients) | Significant Reduction | Not Reported | [4] |
| Neurogranin | CSF | This compound 0.6 mg/day (in moderate AD patients) vs. Placebo | Significant Reduction | p < 0.05 | [4] |
| Aβ42/40 ratio | CSF | This compound (0.6 mg and 1.2 mg/day) vs. Placebo | No Significant Change | Not Reported | [2] |
| Total Tau | CSF | This compound (0.6 mg and 1.2 mg/day) vs. Placebo | No Significant Change | Not Reported | [2] |
| Phospho-Tau (p-Tau) | CSF | This compound (0.6 mg and 1.2 mg/day) vs. Placebo | No Significant Change | Not Reported | [2] |
| S100A9 | CSF | This compound (0.6 mg and 1.2 mg/day) vs. Placebo | No Significant Change | Not Reported | [2] |
Note: Specific mean/median concentrations and percentage change data are not consistently available in the public domain.
PORTICO Study (Borderline Personality Disorder)
The Phase IIb PORTICO study in patients with BPD primarily focused on clinical endpoints related to aggression and overall disease severity.[5] While the study protocol mentioned the exploration of "correlative biomarkers," no quantitative biomarker data from this trial has been publicly released.[5]
EVOLUTION Study (Schizophrenia)
Similarly, the Phase IIb EVOLUTION study in patients with schizophrenia is designed to assess efficacy on negative symptoms and cognitive impairment.[6] Publicly available information on this ongoing trial does not yet include details on fluid biomarker analysis.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound's primary target is LSD1, a key enzyme in epigenetic regulation. By inhibiting LSD1, this compound is thought to modulate the expression of genes involved in neuroinflammation and neuronal function.
Clinical Trial Biomarker Workflow
The following diagram illustrates a generalized workflow for biomarker analysis in a clinical trial like the ETHERAL study.
Experimental Protocols
The following are generalized protocols for the key biomarker assays used in the this compound clinical trials, based on standard laboratory procedures.
Cerebrospinal Fluid (CSF) Collection and Processing
-
Patient Preparation: Patients should be in a fasted state for at least 4 hours prior to lumbar puncture.
-
Lumbar Puncture: Perform a standard lumbar puncture procedure between the L3/L4 or L4/L5 vertebrae.
-
CSF Collection: Collect 10-15 mL of CSF into sterile polypropylene tubes. Avoid using polystyrene tubes as they can lead to protein adhesion.
-
Processing: Within 1-2 hours of collection, centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Aliquoting: Carefully transfer the supernatant into 0.5 mL polypropylene cryovials.
-
Storage: Immediately freeze the aliquots and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
YKL40 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a standard sandwich ELISA procedure.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the commercial ELISA kit manual.
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for YKL40.
-
Sample Addition: Add 100 µL of standards, controls, and CSF samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of a biotin-conjugated polyclonal antibody specific for YKL40 to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. The substrate will react with HRP to produce a blue color.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of YKL40 in the samples by interpolating their absorbance values from a standard curve generated with the provided standards.
Neurofilament Light Chain (NFL) Single Molecule Array (Simoa) Assay
This protocol is based on the use of the Quanterix Simoa platform.
-
Reagent Preparation: Prepare all reagents, including capture beads, detection antibody, and enzyme conjugate, according to the manufacturer's instructions.
-
Sample Dilution: Dilute CSF samples as required using the provided sample diluent.
-
Assay Performance: The Simoa instrument automates the following steps:
-
Incubation: Samples are mixed with paramagnetic capture beads coated with an anti-NFL antibody.
-
Washing: The beads are washed to remove unbound components.
-
Detection: A biotinylated anti-NFL detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.
-
Sealing and Reading: The beads are loaded into a microwell array, and individual beads are sealed in femtoliter-sized wells. A resorufin β-D-galactopyranoside (RGP) substrate is added. Wells containing an immunocomplex with active SBG will fluoresce.
-
-
Data Analysis: The Simoa software counts the number of fluorescent ("on") and non-fluorescent ("off") wells. The concentration of NFL is determined by comparing the average number of enzymes per bead to a standard curve.
Conclusion
Biomarker analysis in this compound clinical trials, particularly the ETHERAL study, has provided valuable insights into the drug's potential to modulate neuroinflammatory pathways in Alzheimer's disease. The significant reduction in CSF YKL40 and the observed trend in NFL reduction suggest a target engagement and a biological effect in the CNS. While quantitative biomarker data from trials in BPD and schizophrenia are not yet available, the established anti-inflammatory and neuroprotective mechanism of this compound suggests that biomarker analysis will continue to be a critical tool in the ongoing and future clinical development of this promising therapeutic agent. The protocols outlined in this document provide a foundation for researchers to conduct similar biomarker analyses in their own studies.
References
Vafidemstat Oral Formulation for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vafidemstat (ORY-2001) is an orally bioavailable and brain-penetrant small molecule under investigation for various neurological and psychiatric disorders.[1][2] It functions as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[3] Its primary mechanism of action involves the epigenetic regulation of gene expression through the inhibition of LSD1, a key enzyme in neurogenesis and neuronal differentiation.[2] This document provides detailed application notes and protocols for the preparation and use of this compound oral formulations in a research setting, catering to both preclinical and clinical development interests.
Data Presentation
Preclinical Oral Formulation Data
The following tables summarize typical compositions for preparing this compound oral formulations for preclinical animal studies.
Table 1: this compound Oral Solution for Preclinical Research
| Component | Purpose | Typical Concentration/Ratio |
| This compound | Active Agent | Target dose (e.g., 1-5 mg/mL) |
| DMSO | Solubilizing Agent | 5-10% (v/v) |
| PEG300 | Co-solvent | 40% (v/v) |
| Tween-80 | Surfactant | 5% (v/v) |
| Saline or ddH₂O | Vehicle | q.s. to 100% |
Table 2: this compound Oral Suspension for Preclinical Research
| Component | Purpose | Typical Concentration/Ratio |
| This compound | Active Agent | Target dose (e.g., 5 mg/mL) |
| DMSO | Solubilizing Agent | 10% (v/v) |
| Corn Oil | Vehicle | 90% (v/v) |
| OR** | ||
| 20% SBE-β-CD in Saline | Suspending/Solubilizing Agent | 90% (v/v) |
Clinical Oral Administration Data
Clinical trials have utilized oral administration of this compound at various dosages.
Table 3: this compound Oral Dosing in Clinical Trials
| Clinical Trial Phase | Indication(s) | Oral Dosage(s) Administered | Pharmacokinetic Parameter (Tmax) | Pharmacokinetic Parameter (Half-life) |
| Phase I | Healthy Volunteers | 0.2, 0.6, 1.0, 1.5, 2.5, 4.0 mg (single and multiple ascending doses) | 0.5 - 2 hours | ~20 - 30 hours |
| Phase IIa (ETHERAL) | Mild to Moderate Alzheimer's Disease | 0.6 mg and 1.2 mg daily | Not specified | Not specified |
| Phase IIa (REIMAGINE-AD) | Moderate to Severe Alzheimer's Disease (agitation/aggression) | 1.2 mg daily | Not specified | Not specified |
| Phase IIb (PORTICO) | Borderline Personality Disorder | Not specified in searches | Not specified | Not specified |
| Phase IIb (EVOLUTION) | Schizophrenia (negative symptoms and cognition) | Not specified in searches | Not specified | Not specified |
Note: While specific excipients for the clinical solid oral dosage form of this compound are not publicly disclosed, patent literature for LSD1 inhibitors suggests the use of common excipients such as lactose monohydrate (diluent), fumaric acid (organic acid), and sodium stearyl fumarate or stearic acid (lubricants) for tablet formulations.[4]
Experimental Protocols
Preclinical Formulation Protocols
Protocol 1: Preparation of this compound Oral Solution (e.g., for 1 mL at 5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline or double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh 5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Add 400 µL of PEG300 to the solution and vortex until the mixture is homogeneous.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline or ddH₂O to bring the total volume to 1 mL.
-
Vortex the final solution extensively to ensure uniformity. The resulting solution should be clear.
-
Prepare fresh daily or store at 4°C for a short period, protected from light. Before administration, bring the solution to room temperature and vortex.
Protocol 2: Preparation of this compound Oral Suspension in Corn Oil (e.g., for 1 mL at 5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a separate sterile microcentrifuge tube, add 900 µL of corn oil.
-
Add 100 µL of the 50 mg/mL this compound stock solution to the corn oil.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
-
This suspension should be prepared fresh before use.
In Vivo Oral Administration Protocol (Mouse Model)
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation (solution or suspension)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer based on the target dosage (e.g., in mg/kg).
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring its head and body are held securely to prevent movement.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without force until it reaches the stomach.
-
Slowly dispense the liquid from the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period after administration to ensure there are no adverse reactions.
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the inhibition of LSD1, an enzyme that demethylates mono- and di-methylated lysine residues on histone H3 (H3K4me1/2 and H3K9me1/2), leading to the regulation of gene transcription.[1][5] By inhibiting LSD1, this compound modulates the expression of genes involved in neuronal function, neuroinflammation, and synaptic plasticity.[1][6]
This compound's inhibitory action on LSD1 alters gene expression, leading to neuroprotective effects.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study investigating the effects of an oral this compound formulation.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. oryzon.com [oryzon.com]
- 3. selleckchem.com [selleckchem.com]
- 4. US10166221B2 - Formulations of an LSD1 inhibitor - Google Patents [patents.google.com]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a lysine-specific demethylase 1A inhibitor that shows promise for treating neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for LSD1 Target Engagement Following Vafidemstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vafidemstat (ORY-2001) is an orally available, central nervous system (CNS) optimized small molecule that acts as a covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] By modulating chromatin structure, LSD1 is involved in a variety of cellular processes, including neurogenesis, neuronal differentiation, and the regulation of inflammatory responses.[1][2] this compound's irreversible inhibition of LSD1 has shown therapeutic potential in preclinical models of neurodegenerative diseases and has been evaluated in multiple clinical trials for various neurological and psychiatric disorders.[1][2]
These application notes provide a comprehensive overview of the methodologies for assessing the target engagement of this compound with LSD1 using immunohistochemistry (IHC). Included are detailed protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative analysis of LSD1 target engagement is crucial for understanding the pharmacodynamics of this compound. While direct IHC data from this compound clinical trials is not extensively published, target engagement has been quantified in peripheral blood mononuclear cells (PBMCs) using a chemoprobe-based immunoassay.
Table 1: LSD1 Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs) after this compound Administration (Chemoprobe-Based Immunoassay Data)
| Clinical Trial Phase | Dose of this compound | Maximum Target Engagement | Time to Maximum Engagement | Reference |
| Phase I | Single 4 mg dose | ~80% | 12 hours | [4] |
| Phase I | Multiple ascending doses | Up to 90% | 108 hours post-dose | [4] |
| Phase II (ESCAPE - COVID-19) | 2.4 mg/day for 5 days | Up to 97% (mean 86%) | End of 5-day treatment | [5] |
Note: This data is derived from a chemoprobe-based immunoassay, which measures the fraction of LSD1 bound to the inhibitor. It is not a direct measure of IHC staining intensity but provides a quantitative assessment of target engagement.
For the purpose of illustrating how IHC data would be quantified and presented, the following table provides a hypothetical example of results from an IHC study.
Table 2: Hypothetical Quantitative Immunohistochemical Analysis of LSD1 Expression in Brain Tissue Following this compound Treatment
| Treatment Group | Number of Subjects (n) | Mean H-Score (± SD) | Percentage of LSD1-Positive Cells (± SD) |
| Vehicle Control | 10 | 250 (± 30) | 95% (± 5%) |
| This compound (Low Dose) | 10 | 150 (± 25) | 60% (± 10%) |
| This compound (High Dose) | 10 | 50 (± 15) | 20% (± 8%) |
Note: The H-Score is a semi-quantitative scoring method that considers both the intensity of staining and the percentage of positively stained cells. It is calculated as: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]. The values presented are for illustrative purposes.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
LSD1 Signaling Pathways in Neuroinflammation and Cancer
LSD1 plays a complex role in regulating gene expression in both the central nervous system and in cancer. Its inhibition by this compound can impact multiple downstream signaling pathways.
Caption: LSD1's role in gene regulation and the inhibitory action of this compound.
Experimental Workflow for IHC Staining of LSD1
The following diagram outlines the key steps in performing immunohistochemistry to assess LSD1 expression in tissue samples.
References
- 1. oryzon.com [oryzon.com]
- 2. oryzon.com [oryzon.com]
- 3. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Vafidemstat Off-Target Effects in Neuronal Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Vafidemstat, focusing on its off-target effects in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound in neuronal cells?
A1: this compound is a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[1][2][3] Its therapeutic effects in the central nervous system (CNS) are primarily attributed to the inhibition of LSD1.[1][4] While this compound also inhibits MAO-B, this is considered an off-target effect and has not been observed to be significant at therapeutic doses in clinical trials.[5][6] Another potential off-target identified in preclinical studies is the I2 imidazoline receptor.[7]
Q2: Is MAO-B inhibition by this compound a significant concern in my neuronal cell experiments?
A2: While this compound does inhibit MAO-B in vitro, studies have shown that significant MAO-B inhibition is not detected at therapeutic doses in clinical settings.[1][5][6] However, for in vitro experiments using higher concentrations of this compound, MAO-B inhibition could be a confounding factor. It is crucial to use the lowest effective concentration to minimize off-target effects.
Q3: What are the potential downstream consequences of off-target this compound activity in neuronal cells?
A3: Off-target inhibition of MAO-B could potentially alter the metabolism of dopamine, although this has not been a clinical finding at therapeutic doses.[5] Engagement with the I2 imidazoline receptor could have various modulatory effects on neurotransmission, but this requires further investigation. Researchers should be mindful of these possibilities when interpreting data from neuronal cell-based assays.
Q4: Can this compound treatment alter gene expression in neuronal cells beyond its primary mechanism?
A4: Yes, this compound has been shown to modulate the expression of various genes in the brain. In preclinical models, it upregulates genes involved in cognitive function and memory, such as Baiap3, Prph, Fabp7, and Doc2a, as well as some immediate-early genes like Egr1/2, cFos, Npas4, Dusp1, and Arc.[5] It has also been observed to down-regulate the expression of the pro-inflammatory gene S100A9.[4] These changes are thought to be primarily mediated by LSD1 inhibition but a contribution from off-target effects cannot be entirely ruled out without specific control experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in neuronal morphology or viability at high this compound concentrations. | This could be due to off-target effects or general cellular toxicity unrelated to LSD1 inhibition. | 1. Perform a dose-response curve to determine the lowest effective concentration for LSD1 inhibition. 2. Include a positive control for MAO-B inhibition (e.g., rasagiline) to assess if the observed phenotype is related to this off-target. 3. Compare the effects of this compound with a highly selective LSD1 inhibitor that has no reported MAO-B activity.[5] |
| Inconsistent results in neurotransmitter release or uptake assays. | Potential off-target effects on MAO-B or other neuronal proteins could be influencing neurotransmitter metabolism and transport. | 1. If studying dopaminergic neurons, measure dopamine metabolite levels to assess for MAO-B inhibition. 2. Use a selective MAO-B inhibitor as a control to differentiate its effects from those of LSD1 inhibition. 3. Validate findings using a different class of LSD1 inhibitor with a distinct off-target profile. |
| Alterations in gene expression profiles that are not consistent with known LSD1 target genes. | This compound's off-target activities may be influencing signaling pathways that regulate gene transcription independently of LSD1. | 1. Perform a comprehensive literature search for the identified differentially expressed genes to see if they are linked to MAO-B or imidazoline receptor signaling. 2. Use siRNA or shRNA to knock down LSD1 and compare the resulting gene expression changes to those induced by this compound. 3. Conduct pathway analysis on the gene expression data to identify potentially affected off-target signaling cascades. |
Quantitative Data Summary
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| LSD1 (KDM1A) | This compound (ORY-2001) | 105 | Biochemical Assay | [3] |
| MAO-B | This compound (ORY-2001) | 58 | Biochemical Assay | [3] |
| I2 Imidazoline Receptor | This compound (ORY-2001) | >50% inhibition at 10 µM | Ligand Binding Assay | [7] |
| MAO-A | This compound (ORY-2001) | 37% inhibition at 10 µM | Biochemical Assay | [7] |
Key Experimental Protocols
Protocol 1: Assessing this compound Selectivity in Neuronal Cell Culture
Objective: To differentiate the on-target (LSD1) from off-target (MAO-B) effects of this compound in a neuronal cell line.
Methodology:
-
Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) under standard conditions.
-
Treatment Groups:
-
Treatment: Treat cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Endpoint Analysis:
-
Western Blot: Analyze protein levels of H3K4me2 (a direct target of LSD1) to confirm LSD1 inhibition.
-
MAO-B Activity Assay: Measure MAO-B enzymatic activity in cell lysates to determine the extent of off-target inhibition.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): Analyze the expression of genes known to be regulated by LSD1 and potentially by MAO-B signaling.
-
Phenotypic Assay: Assess a relevant neuronal phenotype (e.g., neurite outgrowth, cell viability).
-
-
Data Analysis: Compare the effects of this compound to the selective inhibitors to delineate the contribution of LSD1 versus MAO-B inhibition to the observed outcomes.
Protocol 2: In Vitro LSD1 and MAO-B Inhibition Assay
Objective: To determine the IC50 values of this compound for LSD1 and MAO-B.
Methodology:
-
Enzyme Source: Use purified recombinant human LSD1 and MAO-B enzymes.
-
Substrate:
-
For LSD1: A peptide substrate with a dimethylated lysine (e.g., H3K4me2 peptide).
-
For MAO-B: A suitable substrate such as kynuramine.
-
-
Inhibitor: Prepare serial dilutions of this compound.
-
Assay Procedure:
-
LSD1 Assay (HRP-coupled assay): The demethylation reaction by LSD1 produces hydrogen peroxide, which can be detected using horseradish peroxidase (HRP) and a suitable substrate to produce a colorimetric or fluorescent signal.[8]
-
MAO-B Assay (Kynuramine assay): The deamination of kynuramine by MAO-B produces a fluorescent product that can be quantified.[8]
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: this compound's primary and off-target mechanisms of action in neuronal cells.
Caption: Workflow for assessing this compound's selectivity in neuronal cell culture.
References
- 1. This compound: a lysine-specific demethylase 1A inhibitor that shows promise for treating neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vafidemstat Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Vafidemstat in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 50 mg/mL.[1] It is practically insoluble in water and ethanol.[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[2]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution in aqueous media for my cell-based assay. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher concentration (up to 1-2%) might be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration in your experimental design.
-
Use a Co-solvent System: For challenging situations, a co-solvent system can be employed. Formulations including polyethylene glycol 300 (PEG300) and a surfactant like Tween-80 have been used for in vivo studies of this compound and can be adapted for in vitro use.[1][2] A suggested approach is to first dilute the DMSO stock in PEG300, followed by the addition of Tween-80, and then finally adding the aqueous medium.
-
Incorporate Serum: If your cell culture media contains fetal bovine serum (FBS) or other serum, try adding the this compound stock solution to the serum-containing media. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[3]
-
Sonication: Gentle sonication can help to re-dissolve small amounts of precipitate that may have formed.[1] However, this may only provide a temporary solution.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: Are there alternative solvents I can use for this compound?
A3: Based on available data, DMSO is the primary recommended solvent for creating a stock solution of this compound.[1][2] Due to its insolubility in water and ethanol, other common laboratory solvents are unlikely to be effective. For working solutions, the use of co-solvents like PEG300 and surfactants like Tween-80 in combination with DMSO is a viable strategy.[1][2]
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 50 mg/mL[1] | 148.64 mM | Use of fresh, anhydrous DMSO is recommended.[2] |
| Water | Insoluble[2] | N/A | |
| Ethanol | Insoluble[2] | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the assay)
-
Sterile tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium. It is recommended to add the this compound stock solution to the medium while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified this compound and LSD1 signaling pathway.
References
Vafidemstat Drug-Drug Interaction Potential: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for drug-drug interactions (DDIs) with Vafidemstat (ORY-2001).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1; KDM1A) and Monoamine Oxidase B (MAO-B).[1][2] However, at therapeutic doses evaluated in clinical trials, it primarily acts as an inhibitor of LSD1, with no significant inhibition of MAO-B observed.[2][3] this compound binds irreversibly to the FAD co-factor of these enzymes.[2]
Q2: Are there any known clinical drug-drug interactions with this compound?
Formal drug-drug interaction studies for this compound have not been extensively reported in publicly available literature.[4] Clinical trials have generally shown this compound to be safe and well-tolerated.[5]
Q3: What is the most significant potential for drug-drug interactions with this compound based on clinical observations?
The most notable observation from a first-in-human Phase I clinical trial was a transient, dose-dependent reduction in platelet counts at higher doses (1.5 mg/day and 2.5 mg/day), which was more pronounced at 4 mg/day.[1][4] Therefore, there is a potential for pharmacodynamic interactions with other drugs that can lower platelet counts.
Q4: Has the metabolism of this compound been characterized, particularly its involvement with cytochrome P450 (CYP) enzymes?
Detailed information on the metabolism of this compound, including the specific CYP enzymes involved, is not available in the public domain. To mitigate the risk of unforeseen metabolic DDIs, it is crucial for researchers to conduct in vitro studies to assess the potential of this compound to be a substrate, inhibitor, or inducer of CYP enzymes.
Q5: Is there any information on this compound's potential to interact with drug transporters?
Specific studies on the interaction of this compound with drug transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs)) have not been publicly disclosed. Given the importance of transporters in drug disposition and interaction, in vitro evaluation is recommended.
Troubleshooting Guides for In Vitro DDI Assessment
In the absence of specific data for this compound, researchers should consider the following standard experimental protocols to assess its DDI potential.
Guide 1: Assessing this compound's Potential as a CYP450 Inhibitor
Objective: To determine if this compound inhibits the activity of major human CYP450 enzymes.
Experimental Protocol:
Table 1: Experimental Protocol for CYP450 Inhibition Assay
| Parameter | Description |
| Test System | Human liver microsomes (HLM) or recombinant human CYP enzymes. |
| CYP Isoforms | A panel of key drug-metabolizing enzymes should be tested, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6] |
| Substrates | Use isoform-specific probe substrates that are metabolized to a quantifiable metabolite. |
| This compound Conc. | A range of concentrations, typically from 0.1 to 100 µM, should be evaluated to determine an IC50 value (the concentration that causes 50% inhibition). |
| Incubation | This compound is pre-incubated with the test system before the addition of the probe substrate. A direct (no pre-incubation) and a time-dependent inhibition (TDI) format (e.g., 30-minute pre-incubation with and without NADPH) should be considered. |
| Analysis | Metabolite formation is quantified using LC-MS/MS. The percentage of inhibition is calculated relative to a vehicle control. |
| Data Interpretation | An IC50 value is calculated. A low IC50 value suggests a higher potential for in vivo drug interactions. |
Troubleshooting:
-
High Variability: Ensure accurate pipetting and consistent incubation times. Check for any potential instability of this compound or the probe substrate in the incubation mixture.
-
No Inhibition Observed: The concentration range of this compound may be too low. Consider testing higher concentrations if solubility permits.
-
Inconsistent Results Between HLM and Recombinant Enzymes: This could indicate that other enzymes in HLM are contributing to the metabolism of the probe substrate.
Logical Workflow for CYP Inhibition Assessment
Caption: Workflow for assessing CYP450 inhibition potential.
Guide 2: Investigating this compound's Interaction with Drug Transporters
Objective: To determine if this compound is a substrate or inhibitor of key uptake and efflux drug transporters.
Experimental Protocol:
Table 2: Experimental Protocol for Drug Transporter Interaction Assay
| Parameter | Description |
| Test System | Cell lines overexpressing specific transporters (e.g., MDCKII or HEK293 cells for P-gp, BCRP, OATPs, OATs, OCTs) or membrane vesicles. |
| Transporters | A panel of clinically relevant transporters should be evaluated, including P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, and OCT2. |
| Substrate/Inhibitor | To assess inhibition, use a known probe substrate for each transporter and test a range of this compound concentrations. To assess if this compound is a substrate, measure its transport across a cell monolayer or into vesicles. |
| Analysis | The amount of transported substrate or this compound is quantified by LC-MS/MS or using a radiolabeled compound. |
| Data Interpretation | For inhibition, an IC50 value is determined. For substrate assessment, the efflux ratio (for efflux transporters) or uptake rate (for uptake transporters) is calculated. |
Troubleshooting:
-
Low Transport Rate: The test system may have low transporter expression. Verify transporter activity with a positive control substrate. The concentration of the test compound may be too high, leading to saturation or toxicity.
-
High Efflux Ratio in Parental Cells: This may indicate the involvement of endogenous transporters.
-
Cell Monolayer Integrity Issues: Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity throughout the experiment.
Signaling Pathway of Potential Transporter-Mediated DDI
Caption: Potential interaction of this compound with drug transporters.
Summary of Potential Interactions and Recommendations
Table 3: Summary of this compound DDI Potential
| Interaction Type | Potential | Evidence | Recommendation for Researchers |
| Pharmacodynamic (Platelets) | Possible | Transient platelet reduction observed at higher doses in a Phase I trial.[1][4] | Use caution when co-administering with drugs known to affect platelet function or count (e.g., NSAIDs, anticoagulants, other chemotherapy agents). Monitor platelet counts in relevant preclinical models and clinical trials. |
| Metabolic (CYP-mediated) | Unknown | No publicly available data. | Conduct in vitro CYP inhibition and induction studies to characterize the potential for this compound to alter the metabolism of co-administered drugs. |
| Transporter-mediated | Unknown | No publicly available data. | Perform in vitro screening to determine if this compound is a substrate or inhibitor of key drug transporters to predict its impact on the pharmacokinetics of other drugs. |
| MAO-B Inhibition | Low at therapeutic doses | No significant MAO-B inhibition was detected in clinical trials at the therapeutic doses tested.[3][4][7] | While unlikely to be a major concern at therapeutic doses, researchers should be aware of the dual mechanism of action, especially in preclinical studies using higher concentrations. |
Disclaimer: This information is intended for a technical audience of researchers and drug development professionals. The potential for drug-drug interactions with this compound is not fully characterized. The provided experimental protocols are general guidelines and should be adapted to specific experimental needs. All laboratory work should be conducted in accordance with applicable safety regulations and guidelines.
References
Vafidemstat Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Vafidemstat (ORY-2001). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound in its solid (powder) form should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For shipping, it is typically sent at room temperature in the continental US, though this may vary for other locations.[3]
Q2: What are the recommended storage conditions for this compound in a solvent?
A2: Once dissolved in a solvent, the stability of this compound is more limited. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: What solvents can I use to dissolve this compound?
A3: For in vitro studies, this compound is soluble in DMSO.[2][3] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2][3] Sonication may be required to fully dissolve the compound.[1][3] For in vivo experiments, various formulations can be prepared, often starting with a concentrated stock in DMSO.[1][3]
Q4: Are there any known incompatibilities I should be aware of?
A4: While specific chemical incompatibilities are not widely documented in publicly available literature, it is noted that hygroscopic (moisture-absorbing) DMSO can reduce the solubility of this compound.[2][3] Therefore, using fresh, high-purity solvents is critical.
Troubleshooting Guide
Issue 1: I'm having trouble dissolving this compound powder.
-
Possible Cause: The solvent may have absorbed moisture, or the concentration is too high.
-
Solution:
Issue 2: My experimental results are inconsistent, and I suspect the compound may have degraded.
-
Possible Cause: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at the wrong temperature) or the age of the solution.
-
Solution:
-
Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[2]
-
Ensure that storage temperatures and durations are within the recommended guidelines (see tables below).
-
If degradation is suspected, it is best to prepare a fresh stock solution from the powder.
-
For critical experiments, you may consider performing a simple stability test by comparing the performance of an older stock solution to a freshly prepared one.
-
Issue 3: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during freezing.
-
Solution: Before use, allow the vial to warm to room temperature and vortex or sonicate gently to ensure the compound is fully redissolved.[3]
Data Presentation
This compound Storage Conditions and Stability
| Form | Storage Temperature | Stability Duration | Source(s) |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2][3] |
| In Solvent | -20°C | 1 month | [1][2][3] |
This compound Solubility
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 50 mg/mL (148.64 mM) | Requires sonication; use of new, anhydrous DMSO is critical. | [3] |
| DMSO | 22 mg/mL (65.4 mM) | Use of fresh DMSO is recommended as moisture reduces solubility. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution briefly.
-
Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: General Workflow for Assessing this compound Stability in a New Formulation
If you are developing a novel formulation for this compound and need to assess its stability, a general approach is outlined below.
-
Initial Analysis (T=0):
-
Prepare the this compound formulation.
-
Immediately analyze a sample using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This will serve as your baseline.
-
-
Storage:
-
Store aliquots of the formulation under various conditions you wish to test (e.g., different temperatures, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 day, 1 week, 1 month), remove an aliquot from each storage condition.
-
Allow the sample to reach room temperature.
-
Analyze the sample using the same analytical method as in the initial analysis.
-
-
Data Evaluation:
-
Compare the concentration and purity of the stored samples to the initial (T=0) sample.
-
A significant decrease in concentration or the appearance of new peaks in the chromatogram may indicate degradation.
-
Visualizations
Caption: Workflow for handling and storing this compound.
References
Mitigating potential side effects of Vafidemstat in human subjects
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating potential side effects of Vafidemstat in human subjects.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an oral, brain-penetrant covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] By inhibiting LSD1, this compound modulates chromatin structure and regulates the transcription of genes involved in neuronal differentiation, memory, and neuroinflammation.[1][3] It also exhibits inhibitory effects on monoamine oxidase B (MAO-B), although this is less pronounced at therapeutic doses in clinical trials.[1][3][4]
Q2: What are the most commonly reported side effects of this compound in human clinical trials?
A2: In Phase I and II clinical trials, this compound has been generally well-tolerated.[5][6][7] The most frequently reported adverse events were mild and their incidence was not significantly different from placebo.[1] These include headache, dry mouth, dizziness, and somnolence.[1]
Q3: Is there a dose-limiting side effect associated with this compound?
A3: Yes, a transient reduction in platelet counts has been identified as a dose-limiting side effect. This effect was observed at higher doses (4.0 mg/day) in a Phase I trial.[1] Consequently, the maximum tolerated dose was established at 2.5 mg/day, with doses for Phase II studies set at 0.6 and 1.2 mg/day to maintain therapeutic target engagement while minimizing hematological effects.[1]
Q4: Are there any known drug interactions with this compound?
A4: Drug interactions for this compound have not been extensively studied. However, due to its potential to cause a slight reduction in platelet counts at higher doses, caution is advised when co-administering this compound with other drugs known to decrease platelet counts.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Subject reports headache, dizziness, or somnolence. | Common, generally mild adverse event of this compound. | Monitor the subject. These effects are typically transient. If symptoms are severe or persistent, consider dose reduction or discontinuation and consult the study protocol. |
| Routine blood work shows a decrease in platelet count. | Hematopoietic effect of this compound, particularly at higher doses. | Follow the protocol for hematological monitoring. A transient reduction may be expected. If the platelet count drops below the protocol-defined threshold, dose interruption or discontinuation may be necessary.[1] |
| Subject experiences a euphoric mood. | A less common adverse event reported in a Phase I trial.[1] | Document the event and monitor the subject's mood and behavior. Report the event to the safety monitoring board as per the study protocol. |
Data Presentation
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Phase I Single Ascending Dose Study in Healthy Young Male Volunteers [1]
| This compound (N=30) | Placebo (N=10) | |
| Number of TEAEs | 12 | 1 |
| Most Common TEAEs | Headache, Euphoric Mood | - |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Phase I Multiple Ascending Dose Study in Older Adult Volunteers (4.0 mg/day) [1]
| This compound (N=3) | Placebo (N=1) | |
| Total TEAEs | 12 | 11 |
| Treatment-Related TEAEs | 10 | 11 |
| Most Common TEAEs | Headache, Blunted Affect, Vertigo | Postural Dizziness |
Table 3: Incidence of Adverse Events in a Phase IIa ETHERAL Study in Mild to Moderate Alzheimer's Patients (6 months) [1]
| Placebo | This compound 0.6 mg/day | This compound 1.2 mg/day | |
| Adverse Events (%) | 100% | 97.4% | 96.9% |
| Drug-Related Adverse Events (%) | 62.5% | 63.2% | 65.6% |
Experimental Protocols
Protocol 1: Monitoring of Hematological Safety
Objective: To monitor for potential changes in hematological parameters, with a focus on platelet counts, during this compound administration.
Methodology:
-
Baseline Assessment: Collect a complete blood count (CBC) with differential prior to the first dose of this compound to establish baseline values for all subjects.
-
Scheduled Monitoring:
-
For dose-escalation studies, perform CBCs at regular intervals (e.g., daily or every other day) during the dosing period and for a defined follow-up period.
-
For fixed-dose, long-term studies, perform CBCs at scheduled study visits (e.g., weekly for the first month, then monthly thereafter).
-
-
Unscheduled Monitoring: Perform an immediate CBC if a subject presents with any signs or symptoms of thrombocytopenia (e.g., petechiae, purpura, epistaxis, or unusual bleeding).
-
Data Analysis: Compare on-treatment hematological parameters to baseline values for each subject. All values should be assessed against the laboratory's normal reference ranges.
-
Actionable Thresholds: The study protocol should pre-define clinically significant thresholds for changes in platelet counts that would trigger specific actions, such as increased monitoring, dose reduction, or treatment discontinuation. For example, a drop in platelet count below 50% of the baseline level was a notable finding in a Phase I study.[1]
Protocol 2: Assessment of Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To confirm the engagement of this compound with its target, LSD1, in a readily accessible tissue.
Methodology:
-
Sample Collection: Collect whole blood samples from subjects at pre-defined time points (e.g., pre-dose and at various time points post-dose).
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chemoprobe-based Immunoassay:
-
Lyse the isolated PBMCs to obtain protein extracts.
-
Utilize a specific chemoprobe that covalently binds to the active site of LSD1.
-
Quantify the level of unbound LSD1 using an immunoassay (e.g., ELISA or Western blot) with an antibody specific to LSD1.
-
The degree of target engagement is inversely proportional to the amount of unbound LSD1 detected.
-
-
Data Analysis: Calculate the percentage of LSD1 target engagement at each time point relative to the pre-dose baseline. This can be correlated with the this compound dose and plasma concentration.[8]
Mandatory Visualization
Caption: this compound's primary mechanism of action.
Caption: Workflow for hematological safety monitoring.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. oryzon.com [oryzon.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. REIMAGINE: A central nervous system basket trial showing safety and efficacy of this compound on aggression in different psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asebio.com [asebio.com]
- 7. REIMAGINE: A central nervous system basket trial showing safety and efficacy of this compound on aggression in different psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Vafidemstat and tranylcypromine as MAO inhibitors
An Objective Comparison of Vafidemstat and Tranylcypromine as Monoamine Oxidase Inhibitors
This guide provides a comprehensive comparison of this compound and tranylcypromine, focusing on their roles as monoamine oxidase (MAO) inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, potency, selectivity, and clinical profiles, supported by experimental data and methodologies.
Introduction
Tranylcypromine , marketed under brand names like Parnate, is a well-established monoamine oxidase inhibitor (MAOI) used clinically for the treatment of mood and anxiety disorders, particularly depression.[1][2][3] Structurally related to amphetamine, it acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B enzymes.[1][4]
This compound (ORY-2001) is an investigational oral small molecule that functions as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and MAO-B.[5][6] It is being developed for the treatment of various central nervous system (CNS) disorders and has shown promise in preclinical and clinical trials for neuropsychiatric conditions, including Alzheimer's disease, Borderline Personality Disorder (BPD), and Multiple Sclerosis.[7][8][9] While it has MAO-B inhibitory activity in vitro, this effect has not been observed at therapeutic doses in human trials.[7][10][11]
Mechanism of Action
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, norepinephrine, and dopamine.[4][12] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain.
Tranylcypromine: Tranylcypromine is a non-selective inhibitor, meaning it irreversibly inhibits both MAO-A and MAO-B.[1][4] This broad inhibition leads to a significant increase in the synaptic availability of serotonin, norepinephrine, and dopamine.[1] The inhibition is irreversible because tranylcypromine forms a covalent bond with the enzyme, requiring the synthesis of new enzyme molecules to restore activity.[4] At higher doses, it may also act as a norepinephrine reuptake inhibitor.[1][3]
This compound: this compound's primary mechanism of action is the inhibition of the epigenetic enzyme LSD1.[7][9] LSD1 is involved in the demethylation of histones, which in turn regulates gene transcription.[7] In addition to its potent LSD1 inhibition, this compound also demonstrates inhibitory activity against MAO-B in vitro.[5][11] However, clinical studies have shown that at the doses administered to humans, there is significant target engagement with LSD1, but no detectable MAO-B inhibition in platelets.[7][10] The cognitive and behavioral effects observed in preclinical models are primarily attributed to its LSD1 inhibitory action.[11]
Caption: Mechanism of MAO and LSD1 inhibition by Tranylcypromine and this compound.
Potency and Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 | Selectivity Profile |
| This compound | LSD1 | 105 nM[5] | Primary target |
| MAO-B | 58 nM[5] | Dual inhibitor in vitro | |
| Tranylcypromine | MAO-A | 2.3 µM[13] | Non-selective |
| MAO-B | 0.95 µM[13] | Non-selective | |
| LSD1 | 20.7 µM[13] | Weak inhibitor |
Note: IC50 values can vary depending on the experimental conditions.
Tranylcypromine exhibits a slight preference for MAO-B but is considered a non-selective inhibitor.[1] In contrast, this compound is a potent dual inhibitor of LSD1 and MAO-B in vitro.[5] However, its clinical effects are primarily driven by LSD1 inhibition.[11]
Pharmacokinetics
| Parameter | This compound | Tranylcypromine |
| Half-life | ~20-30 hours[7] | ~2.5 hours[1] |
| Time to max concentration | - | 1-2 hours[1] |
| Metabolism | - | Liver[1] |
| BBB Penetration | Yes[7] | Yes[4] |
| Duration of Effect | - | Several days to weeks (due to irreversible inhibition)[1] |
Clinical Efficacy and Therapeutic Indications
Tranylcypromine:
-
Approved Indications: Treatment of major depressive disorder.[2]
-
Efficacy: Meta-analyses have shown its superiority over placebo and comparable efficacy to other antidepressants like tricyclic antidepressants (TCAs).[3][14][15] It is often considered for treatment-resistant depression.[3][14]
This compound:
-
Investigational Indications: Alzheimer's disease, Borderline Personality Disorder (BPD), Multiple Sclerosis, Schizophrenia, and other neuropsychiatric disorders.[7][9][16]
-
Efficacy: In Phase II trials, this compound has shown potential in reducing aggression and agitation in patients with Alzheimer's disease and BPD.[7][17][18] It has also demonstrated anti-inflammatory effects.[9][19]
Safety and Tolerability
| Adverse Effect Profile | This compound | Tranylcypromine |
| Common Adverse Events | Headache, dry mouth, dizziness, somnolence.[7] Generally well-tolerated with adverse event rates similar to placebo.[7][8] | Dry mouth, headache, insomnia, postural hypotension.[20] |
| Serious Adverse Events | No serious adverse events reported in several trials.[16][19] | Hypertensive Crisis: A sudden, severe increase in blood pressure, which can occur when taken with foods high in tyramine.[2][21][22] Serotonin Syndrome: A potentially life-threatening condition when combined with other serotonergic drugs.[2][20][21] |
| Other Concerns | - | Risk of suicidal thoughts and behaviors, hepatotoxicity (rare), seizures.[20] |
Experimental Protocols
In Vitro MAO Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine or a fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compound (this compound or tranylcypromine)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, HRP, and Amplex Red mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). The fluorescence is proportional to the amount of hydrogen peroxide produced by the MAO reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro MAO inhibition assay.
Conclusion
This compound and tranylcypromine represent two distinct classes of compounds with different primary mechanisms of action and therapeutic profiles.
-
Tranylcypromine is a potent, non-selective, irreversible MAO inhibitor with established efficacy in treating depression. Its use is limited by a significant risk of serious adverse events, including hypertensive crisis and serotonin syndrome, which necessitates dietary restrictions and careful medication management.
-
This compound is an investigational drug whose primary target is the epigenetic enzyme LSD1. While it exhibits MAO-B inhibitory activity in vitro, this is not its primary mechanism of action at clinically relevant doses. It has a favorable safety profile in clinical trials and is being explored for a range of neuropsychiatric disorders where neuroinflammation and epigenetic dysregulation are implicated.
For researchers and clinicians, the choice between these or similar agents would depend entirely on the therapeutic indication, the desired mechanism of action, and the patient's overall health profile and ability to adhere to necessary safety precautions. Tranylcypromine remains a valuable tool for specific psychiatric conditions, while this compound represents a novel therapeutic approach targeting different underlying pathologies in CNS disorders.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. tandfonline.com [tandfonline.com]
- 9. oryzon.com [oryzon.com]
- 10. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a lysine-specific demethylase 1A inhibitor that shows promise for treating neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Adverse Effects of Tranylcypromine and Tricyclic Antidepressants in the Treatment of Depression: A Systematic Review and Comprehensive Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oryzon.com [oryzon.com]
- 17. asebio.com [asebio.com]
- 18. REIMAGINE: A central nervous system basket trial showing safety and efficacy of this compound on aggression in different psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oryzon.com [oryzon.com]
- 20. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Tranylcypromine Side Effects: Common, Severe, Long Term [drugs.com]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
Vafidemstat Efficacy Validation: A Comparative Analysis Using CSF Biomarker YKL-40
This guide provides an objective comparison of Vafidemstat, an epigenetic modulator, focusing on its efficacy as measured by the cerebrospinal fluid (CSF) biomarker YKL-40. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutics for neurodegenerative and psychiatric disorders.
Introduction to this compound and the YKL-40 Biomarker
This compound (ORY-2001) is an orally available, central nervous system (CNS) optimized small molecule that acts as a covalent inhibitor of Lysine Specific Demethylase-1 (LSD1, also known as KDM1A).[1][2] LSD1 is an epigenetic enzyme that plays a crucial role in regulating gene expression, including genes involved in neurogenesis, neuroinflammation, and neuronal differentiation.[1][3] By inhibiting LSD1, this compound is proposed to reduce neuroinflammation and exert neuroprotective effects, making it a promising candidate for various neurological and psychiatric conditions.[1]
To objectively measure the biological effect of this compound in the CNS, clinical trials have utilized CSF biomarkers. One such key biomarker is YKL-40 (also known as Chitinase-3-like protein 1), a glycoprotein secreted by activated astrocytes and microglia during neuroinflammation.[4][5] Elevated levels of YKL-40 in the CSF are associated with several neurodegenerative diseases, including Alzheimer's disease (AD), and are considered a reliable indicator of inflammatory processes in the brain.[6][7][8][9] Therefore, a reduction in CSF YKL-40 levels following treatment can serve as a strong indicator of a drug's anti-inflammatory efficacy within the CNS.
This compound's Effect on CSF YKL-40: Clinical Data
The Phase IIa ETHERAL trial, conducted in patients with mild to moderate Alzheimer's disease, provides the primary clinical data on this compound's impact on YKL-40. The study demonstrated that treatment with this compound led to a statistically significant reduction in this key neuroinflammatory biomarker.[1][10][11]
Table 1: Summary of CSF YKL-40 Changes in the ETHERAL Phase IIa Trial
| Treatment Group | Duration | Change in CSF YKL-40 Level | Key Finding | Citation(s) |
| This compound (Pooled Doses) | 6 Months | Significant Reduction vs. Baseline | This compound demonstrates a clear anti-inflammatory effect in the CNS. | [1][10][12] |
| This compound (Pooled Doses) | 12 Months | Reduction Maintained | The anti-inflammatory effect is sustained with long-term treatment. | [2][10] |
Note: Specific percentage reduction values from the trial have not been publicly detailed in the reviewed sources, but the reduction was consistently reported as statistically significant.
Comparative Landscape: this compound vs. Alternative Approaches
This compound's strategy of targeting an epigenetic enzyme to quell neuroinflammation, validated by a specific biomarker like YKL-40, is a novel approach. Below is a comparison with other LSD1 inhibitors and a different class of drugs investigated for neurodegenerative diseases.
Table 2: Comparison of Therapeutic Strategies and Biomarker Validation
| Feature | This compound (ORY-2001) | Other LSD1 Inhibitors (e.g., Iadademstat) | Statins (e.g., Simvastatin) |
| Primary Target | Lysine Specific Demethylase-1 (LSD1/KDM1A)[1][13] | Lysine Specific Demethylase-1 (LSD1/KDM1A)[14][15] | HMG-CoA reductase[16] |
| Primary Indication | Neurodegenerative & Psychiatric Disorders[1][17] | Primarily Hematological Cancers & Solid Tumors[14][15] | Hypercholesterolemia; Investigated for AD[16] |
| Mechanism of Action | Epigenetic modulation to reduce neuroinflammation and provide neuroprotection.[1] | Epigenetic modulation to induce differentiation in cancer cells.[15] | Lowering cholesterol; potential effects on tau phosphorylation and Aβ clearance.[16] |
| Key CSF Biomarker | YKL-40 (Neuroinflammation)[2][10][12] | Not established for CNS indications. | Phospho-tau-181 (p-tau181), Aβ42 (Pathology Markers)[16] |
| Validation Approach | Directly measures the drug's intended anti-inflammatory effect in the CNS. | Measures anti-tumor activity and hematological response. | Measures downstream effects on core AD pathology markers. |
Experimental Protocols
Measurement of CSF YKL-40 via ELISA
The quantitative analysis of YKL-40 in cerebrospinal fluid is typically performed using a commercially available enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on standard laboratory procedures.
Objective: To quantify the concentration of YKL-40 in human CSF samples.
Materials:
-
Human CSF samples, collected via lumbar puncture, centrifuged, and stored at -80°C.
-
Commercially available Human Chitinase-3-like 1 (YKL-40) ELISA Kit (e.g., from R&D Systems).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes, sterile tubes, and reagent reservoirs.
-
Deionized or distilled water.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
Methodology:
-
Preparation:
-
Bring all reagents and CSF samples to room temperature before use.
-
Prepare assay standards and controls as per the ELISA kit manufacturer's instructions.
-
Dilute CSF samples. A common dilution factor for YKL-40 analysis is 1:100 in the provided assay diluent to ensure the concentration falls within the standard curve range.[5]
-
-
Assay Procedure:
-
Add 100 µL of assay diluent to each well of the microplate.
-
Add 50 µL of the prepared standards, controls, and diluted CSF samples to their respective wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash four times with the provided wash buffer. Ensure complete removal of liquid after the last wash by inverting and blotting the plate.
-
Add 200 µL of the YKL-40 conjugate to each well.
-
Cover and incubate for another 2 hours at room temperature.
-
Repeat the aspiration and washing step.
-
Add 200 µL of the substrate solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. A wavelength correction at 540 nm or 570 nm is recommended.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
Calculate the concentration of YKL-40 in the diluted samples by interpolating their mean OD values from the standard curve.
-
Multiply the calculated concentration by the dilution factor (e.g., 100) to obtain the final YKL-40 concentration in the original CSF sample.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: this compound inhibits the LSD1 enzyme, altering histone methylation and reducing pro-inflammatory gene transcription, which in turn lowers neuroinflammation as measured by the CSF biomarker YKL-40.
Caption: Workflow for CSF biomarker validation, from patient sample collection and processing to laboratory analysis via ELISA and final statistical evaluation.
Caption: Comparison of therapeutic strategies: this compound targets epigenetics, validated by an inflammation marker (YKL-40), while statins target metabolism, validated by core pathology markers (p-tau, Aβ).
References
- 1. oryzon.com [oryzon.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. tandfonline.com [tandfonline.com]
- 4. YKL-40 and neuron-specific enolase in neurodegeneration and neuroinflammation | Semantic Scholar [semanticscholar.org]
- 5. Neurogranin and YKL-40: independent markers of synaptic degeneration and neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroinflammatory biomarker YKL-40 for neurodegenerative diseases: advances in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. usagainstalzheimers.org [usagainstalzheimers.org]
- 10. asebio.com [asebio.com]
- 11. oryzon.com [oryzon.com]
- 12. Oryzon Genomics — More data support this compound for aggression - Edison Group [edisongroup.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 15. ORYZON Announces First‑Patient‑In (FPI) in RESTORE Phase Ib Trial of Iadademstat in Sickle Cell Disease - BioSpace [biospace.com]
- 16. researchgate.net [researchgate.net]
- 17. Oryzon Submits Phase III Protocol for this compound in Borderline Personality Disorder, Targeting First FDA-Approved Treatment [trial.medpath.com]
Vafidemstat: A Novel Epigenetic Approach for Aggression Unresponsive to Conventional Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the efficacy of vafidemstat in preclinical models of aggression, offering a potential alternative for aggression resistant to conventional treatments like risperidone. While direct experimental data on this compound in risperidone-resistant models is not yet available, this document synthesizes existing preclinical and clinical findings to support its potential utility. We present a comparison of the mechanisms of action, summaries of efficacy data, and detailed experimental protocols to inform future research in this critical area.
Introduction: The Challenge of Risperidone-Resistant Aggression
Risperidone, a second-generation antipsychotic, is frequently used to manage aggression across various psychiatric conditions. However, a significant portion of individuals do not respond adequately, highlighting the urgent need for novel therapeutic strategies. This compound (ORY-2001), a brain-penetrant inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), presents a promising alternative with a distinct mechanism of action.[1][2] This guide explores the preclinical evidence supporting this compound's anti-aggressive effects and provides a framework for its potential application in risperidone-resistant populations.
Mechanism of Action: A Departure from Dopamine Receptor Blockade
Unlike risperidone, which primarily targets dopamine D2 and serotonin 5-HT2A receptors, this compound modulates gene expression through epigenetic mechanisms.[3]
This compound's Dual Inhibitory Action:
-
LSD1 (KDM1A) Inhibition: LSD1 is a histone demethylase that plays a crucial role in neuronal gene expression. By inhibiting LSD1, this compound can modulate the transcription of genes involved in neuronal plasticity, neuroinflammation, and behavior.[1][4] This epigenetic regulation is thought to be the primary driver of its anti-aggressive and pro-social effects.[5]
-
MAO-B Inhibition: this compound also inhibits monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism.[2][6] However, studies suggest that its clinical efficacy in aggression is primarily driven by LSD1 inhibition.[5][7]
This unique mechanism suggests that this compound may be effective in individuals whose aggression is not primarily driven by the dopaminergic pathways targeted by risperidone.
Signaling Pathway of this compound
Preclinical Efficacy of this compound in Aggression Models
This compound has demonstrated significant anti-aggressive effects in various preclinical models.
Senescence-Accelerated Mouse Prone 8 (SAMP8) Model
The SAMP8 mouse is a model for accelerated aging and exhibits features of Alzheimer's disease, including heightened aggression.[1]
| Parameter | Vehicle | This compound (0.32 mg/kg/day) | This compound (0.96 mg/kg/day) | p-value | Reference |
| Number of Clinch Attacks | High | Significantly Reduced | Significantly Reduced | <0.0001 | [4] |
| Social Interaction Time | Low | - | Significantly Increased | <0.0001 | [4] |
Table 1: Effect of this compound on Aggression and Social Behavior in SAMP8 Mice.
Rat Rearing Isolation Model
Social isolation in rats is a common method to induce aggressive behavior.
| Parameter | Control | This compound | Effect | Reference |
| Aggressive Behaviors | Elevated | Administered | Corrected behavioral alterations | [4][5] |
| Social Avoidance | Present | Administered | Reduced social avoidance | [4] |
Table 2: Effect of this compound in a Rat Social Isolation Model.
Comparison with Risperidone in Preclinical Models
While direct comparative studies are lacking, we can analyze the effects of risperidone in similar preclinical paradigms. Risperidone has been shown to reduce aggression in various animal models, including those involving developmental abnormalities.[8][9]
| Drug | Mechanism of Action | Preclinical Models of Aggression | Key Findings |
| This compound | LSD1/KDM1A Inhibition (Epigenetic) | SAMP8 mice, Rat social isolation | Reduces aggression, enhances sociability, improves cognitive deficits.[1][4] |
| Risperidone | D2/5-HT2A Receptor Antagonism | Pharmacologically-induced aggression in hamsters, Developmentally immature models | Dose-dependently reduces aggressive responses.[8][9] Can prevent the development of aggressive phenotypes.[8] |
Table 3: Comparison of this compound and Risperidone in Preclinical Aggression Models.
Proposed Experimental Protocol: Testing this compound in a Risperidone-Resistant Aggression Model
To directly assess the efficacy of this compound in a risperidone-resistant context, a tailored experimental protocol is necessary.
Model Development: Induction of Risperidone Resistance
A potential approach involves the use of a pharmacologically-induced aggression model, such as the one employing low-dose cocaine administration during puberty in hamsters, which has been shown to be sensitive to risperidone.[8][9] To establish resistance, a subset of these animals could be chronically treated with risperidone until a lack of anti-aggressive response is observed.
Experimental Workflow
Detailed Experimental Methods
Animals: Male Syrian hamsters, housed individually post-weaning.
Aggression Induction: Administration of a low dose of an aggression-eliciting stimulus (e.g., cocaine hydrochloride, 0.5 mg/kg/day) for a specified period during puberty.[8]
Induction of Risperidone Resistance: Following aggression induction, animals would be treated daily with an effective dose of risperidone (e.g., 0.1 mg/kg).[8] Behavioral testing (resident-intruder test) would be performed weekly. Animals that no longer show a significant reduction in aggressive behavior compared to vehicle-treated controls would be classified as risperidone-resistant.
This compound Treatment: Risperidone-resistant animals would be randomly assigned to receive either this compound (e.g., 0.96 mg/kg/day, orally), vehicle, or continue with risperidone for a predetermined duration (e.g., 4 weeks).
Behavioral Assessment (Resident-Intruder Test):
-
An unfamiliar, smaller male hamster (intruder) is introduced into the resident's cage.
-
The latency to the first attack and the total number of attacks, bites, and aggressive postures by the resident are recorded over a 10-minute period.
-
Tests are video-recorded and scored by an observer blind to the treatment conditions.
Statistical Analysis: Data would be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound, vehicle, and risperidone on aggressive behaviors in the resistant population.
Clinical Perspective and Future Directions
Clinical trials have shown that this compound reduces agitation and aggression in patients with Borderline Personality Disorder (BPD), ADHD, Autism Spectrum Disorder (ASD), and Alzheimer's disease.[5][10][11][12] The REIMAGINE Phase IIa basket trial demonstrated a statistically significant reduction in agitation/aggression across these disorders.[10][12] These findings in human subjects, combined with its novel mechanism of action, strongly support the investigation of this compound in patient populations with aggression that is refractory to standard treatments like risperidone.
Future research should focus on head-to-head preclinical studies comparing this compound and risperidone, as well as the development of robust risperidone-resistant aggression models. Ultimately, clinical trials in well-defined patient populations with treatment-resistant aggression will be crucial to confirm the therapeutic potential of this compound.
Conclusion
This compound's unique epigenetic mechanism of action and promising preclinical and clinical data on its anti-aggressive effects position it as a compelling candidate for the treatment of aggression, particularly in cases where conventional therapies like risperidone have failed. The experimental framework proposed in this guide offers a pathway for formally evaluating its efficacy in risperidone-resistant models, a critical step in advancing this novel therapeutic for a significant unmet medical need.
References
- 1. oryzon.com [oryzon.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cpn.or.kr [cpn.or.kr]
- 4. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Repeated risperidone administration during puberty prevents the generation of the aggressive phenotype in a developmentally immature animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone exerts potent anti-aggressive effects in a developmentally immature animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asebio.com [asebio.com]
- 11. Oryzon reveals positive data from anti-aggression drug this compound [clinicaltrialsarena.com]
- 12. REIMAGINE: A central nervous system basket trial showing safety and efficacy of this compound on aggression in different psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Vafidemstat and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
The development of epigenetic drugs has opened new avenues for treating a range of complex diseases, from cancers to neurological disorders. A critical factor in the clinical success of these therapies is their therapeutic window—the dosage range that maximizes efficacy while minimizing toxicity. This guide provides a detailed comparison of the therapeutic window of Vafidemstat (ORY-2001), a CNS-optimized inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other classes of epigenetic drugs, supported by available clinical and preclinical data.
Understanding the Therapeutic Window
The therapeutic window is a cornerstone of pharmacology, defining the range between the minimum effective dose and the maximum tolerated dose (MTD) of a drug. Key metrics used to define this window include:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable side effects.
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose found to have no observable toxic effects in preclinical studies.
-
Therapeutic Index (TI): A quantitative measurement of the drug's safety, typically calculated as the ratio of the toxic dose to the therapeutic dose. A wider therapeutic index is generally indicative of a more favorable safety profile.
This compound: An LSD1 Inhibitor with a Focus on CNS Disorders
This compound is an orally bioavailable small molecule that irreversibly inhibits LSD1 (also known as KDM1A) and, to a lesser extent, monoamine oxidase B (MAO-B).[1][2][3] Its development is primarily focused on central nervous system (CNS) disorders, including Alzheimer's disease, borderline personality disorder, and schizophrenia.[1][2]
This compound's Therapeutic Window
Preclinical and clinical studies have aimed to carefully define the therapeutic window of this compound to ensure its safe application in long-term treatment of non-oncological CNS indications.
Preclinical Data: In rodent models, this compound demonstrated a 30-fold window between the dose required for therapeutic effect and the dose that caused hematopoietic effects (a known on-target effect of LSD1 inhibition).[4] The NOAEL in toxicology studies was established at 0.2 mg/kg in rats and 0.054 mg/kg in dogs.[4]
Clinical Data: A first-in-human Phase I trial involving 110 healthy volunteers established a clear safety profile.[4][5] The MTD was determined to be 2.5 mg/day, with the dose-limiting toxicity being a transient and reversible reduction in platelet counts, which was observed at a dose of 4.0 mg/day.[4] Importantly, adverse events were generally not dose-dependent and showed no significant differences between the this compound and placebo groups.[5]
Based on these findings, Phase II studies have proceeded with doses of 0.6 mg and 1.2 mg/day, which are expected to achieve 60-80% LSD1 target engagement while remaining well below the MTD, thus avoiding hematological effects.[4] Across multiple Phase II trials, this compound has been shown to be safe and well-tolerated, with over 300 subjects treated, some for as long as 18 months.[6][7] In the PORTICO trial for borderline personality disorder, the incidence of treatment-emergent adverse events was slightly lower in the this compound group (57.5%) compared to the placebo group (65.4%).
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the LSD1 enzyme. LSD1 removes methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9), leading to the repression of gene transcription. By inhibiting LSD1, this compound prevents this demethylation, thereby altering gene expression patterns.
Comparative Analysis with Other Epigenetic Drugs
For comparison, we will look at two other classes of epigenetic drugs: other LSD1 inhibitors and Histone Deacetylase (HDAC) inhibitors.
Iadademstat (ORY-1001): Another LSD1 Inhibitor
Iadademstat is another selective LSD1 inhibitor from the same developer as this compound but is primarily being investigated for oncological indications, particularly acute myeloid leukemia (AML).[8][9]
In its Phase I trial in patients with relapsed/refractory AML, Iadademstat showed a good safety profile.[10][11] The recommended dose for further studies was determined to be 140 µg/m²/day.[11] The adverse events were consistent with what is expected in this patient population, including myelosuppression.[10] While a direct comparison of the therapeutic window is difficult due to the different patient populations (healthy volunteers for this compound vs. AML patients for Iadademstat) and disease contexts, both drugs demonstrate a manageable safety profile centered on the known on-target effects of LSD1 inhibition.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a more established class of epigenetic drugs, with several approved for the treatment of hematological malignancies. They generally have a narrower therapeutic window compared to what has been observed for this compound in its target indications. Their use is often associated with a broader range of side effects.
Vorinostat (Zolinza®): Approved for cutaneous T-cell lymphoma (CTCL), the MTD for Vorinostat is 400 mg once daily.[12][13] Toxicities are more pronounced at doses exceeding this, and common side effects include fatigue, diarrhea, nausea, and significant hematological effects like thrombocytopenia and anemia.[14][15] In non-clinical studies in dogs, the NOAEL was 60 mg/kg/day.[16]
Romidepsin (Istodax®): Also approved for CTCL, Romidepsin is administered intravenously. The MTD has been established at 17.8 mg/m² on a day 1 and 5 schedule of a 21-day cycle, and 13.3 mg/m² on a day 1, 8, and 15 schedule of a 28-day cycle.[17] Common toxicities include nausea, fatigue, and transient thrombocytopenia.[18] One study identified Romidepsin as having a large therapeutic index among 13 screened oncology drugs based on its differential effect on cancer cells versus normal cells.[19]
Belinostat (Beleodaq®) and Panobinostat (Farydak®): These HDAC inhibitors are also used for hematological cancers. Belinostat's recommended dose is 1 g/m² intravenously on days 1-5 of a 21-day cycle, with side effects including nausea, fatigue, fever, and anemia.[20] Panobinostat is administered orally, and its use is associated with significant side effects including severe diarrhea, myelosuppression, and cardiac issues, which often require dose modifications.[21][22][23][24]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of other epigenetic drugs.
Table 1: Therapeutic Window of this compound
| Parameter | Value | Source Population | Citation(s) |
| Maximum Tolerated Dose (MTD) | 2.5 mg/day | Healthy Volunteers | [4] |
| Minimum Intolerable Dose | 4.0 mg/day | Healthy Volunteers | [4] |
| Phase II Therapeutic Doses | 0.6 mg and 1.2 mg/day | Patients (CNS Disorders) | [4] |
| Preclinical NOAEL (Rat) | 0.2 mg/kg | Rat | [4] |
| Preclinical NOAEL (Dog) | 0.054 mg/kg | Dog | [4] |
| Preclinical Therapeutic Window | ~30-fold | Rodent Models | [4] |
Table 2: Comparative Therapeutic Data of Epigenetic Drugs
| Drug Name | Class | Primary Indication | MTD / Recommended Dose | Common Dose-Limiting Toxicities |
| This compound | LSD1 Inhibitor | CNS Disorders | 2.5 mg/day (MTD) | Reversible thrombocytopenia (at 4.0 mg/day) |
| Iadademstat | LSD1 Inhibitor | Acute Myeloid Leukemia | 140 µg/m²/day (Recommended Dose) | Myelosuppression, infections, asthenia |
| Vorinostat | Pan-HDAC Inhibitor | T-Cell Lymphoma | 400 mg/day (MTD) | Fatigue, diarrhea, nausea, thrombocytopenia |
| Romidepsin | Class I HDAC Inhibitor | T-Cell Lymphoma | 13.3-17.8 mg/m² (MTD, schedule-dependent) | Nausea, fatigue, thrombocytopenia, ECG changes |
| Belinostat | Pan-HDAC Inhibitor | T-Cell Lymphoma | 1 g/m² (Recommended Dose) | Nausea, fatigue, fever, anemia |
| Panobinostat | Pan-HDAC Inhibitor | Multiple Myeloma | 20 mg (orally, 3x weekly) | Severe diarrhea, myelosuppression, cardiac events |
| Azacitidine | DNMT Inhibitor | Myelodysplastic Syndromes | Varies by regimen | Myelosuppression, nausea, vomiting |
| Decitabine | DNMT Inhibitor | Myelodysplastic Syndromes | Varies by regimen | Myelosuppression, febrile neutropenia |
Note: Direct comparison of MTD values across different drug classes and patient populations should be done with caution, as trial designs, dosing schedules, and disease contexts vary significantly.
Experimental Protocols
Determining the Maximum Tolerated Dose (MTD): The Phase I Clinical Trial
The MTD for a novel drug like this compound is typically established in a Phase I, first-in-human clinical trial. The primary goal of this phase is to assess the safety and tolerability of the drug across a range of doses.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose design is common.[5]
-
Participant Recruitment: A small cohort of healthy volunteers is recruited for each dose level.
-
Dose Escalation: The trial begins with a very low dose, calculated based on preclinical toxicology data (e.g., the NOAEL).[4] Subsequent cohorts receive progressively higher doses.
-
Safety Monitoring: At each dose level, participants are closely monitored for any adverse events (AEs), including changes in vital signs, laboratory parameters (e.g., blood counts, liver function), and electrocardiograms (ECGs).
-
Defining Dose-Limiting Toxicity (DLT): A DLT is a predefined unacceptable side effect. For this compound, the DLT was a significant, though transient, drop in platelet counts.[4]
-
MTD Determination: The MTD is established as the highest dose level at which no more than a specified proportion of participants (e.g., one-third) experience a DLT.
Conclusion and Comparative Perspective
The available data suggests that this compound possesses a favorable therapeutic window for its intended use in chronic CNS disorders. Its MTD of 2.5 mg/day is well-separated from the therapeutic doses of 0.6-1.2 mg/day used in Phase II trials, which have demonstrated good tolerability over long-term administration.[4]
In comparison, many epigenetic drugs developed for oncology, such as HDAC and DNMT inhibitors, often exhibit a narrower therapeutic window. Their clinical use is frequently characterized by a higher burden of adverse events, including myelosuppression and gastrointestinal toxicities, which can be dose-limiting.[12][21][25] This distinction is crucial, as the safety threshold for a drug intended for a chronic, non-life-threatening condition is necessarily higher than for a drug used to treat an aggressive malignancy.
The wider therapeutic window of this compound is a key attribute that supports its ongoing development for neuropsychiatric and neurodegenerative diseases, where a favorable balance of efficacy and long-term safety is paramount.
References
- 1. oryzon.com [oryzon.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. oryzon.com [oryzon.com]
- 8. oryzon.com [oryzon.com]
- 9. oryzon.com [oryzon.com]
- 10. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancercareontario.ca [cancercareontario.ca]
- 16. Nonclinical safety assessment of the histone deacetylase inhibitor vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Romidepsin (Istodax®, NSC 630176, FR901228, FK228, Depsipeptide): A Natural Product Recently Approved for Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Farydak (Panobinostat): First HDAC Inhibitor Approved for Patients with Relapsed Multiple Myeloma [ahdbonline.com]
- 23. Panobinostat - Wikipedia [en.wikipedia.org]
- 24. drugs.com [drugs.com]
- 25. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
